2-Ethynyl-1,3,5-trimethoxybenzene (CAS 136612-71-0): A Privileged Alkyne Scaffold in Cross-Coupling and Click Chemistry
Executive Summary In advanced organic synthesis, materials science, and drug discovery, the selection of terminal alkyne building blocks dictates both the efficiency of the synthetic pathway and the physicochemical prope...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis, materials science, and drug discovery, the selection of terminal alkyne building blocks dictates both the efficiency of the synthetic pathway and the physicochemical properties of the final molecular architecture. 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) has emerged as a privileged scaffold [1]. Characterized by an electron-rich aromatic ring coupled to a reactive terminal alkyne, this molecule serves as a critical synthon for constructing extended conjugated systems, luminescent lanthanide complexes, and triazole-based pharmacophores.
This technical guide explores the structural causality, physicochemical profiling, and validated experimental workflows for utilizing 2-ethynyl-1,3,5-trimethoxybenzene in highly sensitive catalytic environments, specifically focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.
Physicochemical Profiling & Structural Causality
The utility of 2-ethynyl-1,3,5-trimethoxybenzene is fundamentally tied to its electronic structure. The three methoxy groups at the 1, 3, and 5 positions exert a strong positive mesomeric (+M) effect, flooding the aromatic ring with electron density.
Mechanistic Implications:
Enhanced Acetylide Formation: The electron-donating nature of the trimethoxyaryl group subtly modulates the pKa of the terminal alkyne proton. In the presence of Cu(I) catalysts, this facilitates rapid formation of the copper-acetylide intermediate required for both click chemistry and Sonogashira couplings.
Photophysical Sensitization: When coupled to lanthanide(III) centers (e.g., Europium), the highly conjugated, electron-rich trimethoxy system acts as a highly efficient "antenna," absorbing UV light and transferring energy to the metal center, thereby enhancing luminescence and circularly polarized luminescence (CPL) [3].
Target Binding Affinity: In medicinal chemistry, the trimethoxy moiety mimics naturally occurring pharmacophores (like those found in colchicine or specific vanillin derivatives), providing favorable steric bulk and hydrogen-bond acceptor sites that improve binding affinity to biological targets [4].
Quantitative Data Summary
Property
Value
CAS Number
136612-71-0
Molecular Formula
C₁₁H₁₂O₃
Molecular Weight
192.21 g/mol
IUPAC Name
2-ethynyl-1,3,5-trimethoxybenzene
SMILES
COC1=CC(OC)=C(C#C)C(OC)=C1
InChIKey
BZPCPFPUKMTTAA-UHFFFAOYSA-N
Physical Form
Solid
Purity Standard
≥ 98.00%
Storage Conditions
Keep in dark place, inert atmosphere, room temperature
(Data aggregated from standardized chemical inventories and supplier specifications [1])
Core Synthetic Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring that researchers understand why a specific condition is applied.
Application Context: Synthesis of 1,4-disubstituted 1,2,3-triazoles, heavily utilized in the development of vanillin-derived hydrazone-1,2,3-triazoles for anti-inflammatory drug design [4].
Caption: CuAAC Click Chemistry Pathway for 1,2,3-Triazole Synthesis.
Step-by-Step Methodology:
Preparation of the Reaction Matrix: In an oven-dried Schlenk flask, dissolve the organic azide (1.0 equiv) and 2-ethynyl-1,3,5-trimethoxybenzene (1.05 equiv) in anhydrous acetonitrile. Causality: A slight excess of the alkyne ensures complete consumption of the azide, which is often more difficult to separate via chromatography.
Catalyst Introduction: Add a catalytic amount of Copper(I) Iodide (CuI, 0.05 equiv) directly to the solution. Alternatively, use CuSO₄ (0.05 equiv) with sodium ascorbate (0.1 equiv) to generate Cu(I) in situ. Causality: The electron-rich nature of the trimethoxybenzene ring accelerates the formation of the Cu-acetylide intermediate, making the reaction highly efficient even at low catalyst loadings.
Reaction Progression & Validation: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the starting azide and the appearance of a highly UV-active spot (due to the extended conjugation of the triazole product) validates reaction completion (typically 4–6 hours).
Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to sequester the copper ions. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography or recrystallization from ethanol [4].
Palladium-Catalyzed Sonogashira Cross-Coupling
Application Context: Construction of highly emissive chiral lanthanide(III) complexes [3] and triazole-based functionalized oligo(arylene ethynylene)s [2].
Substrate Solvation & Primary Degassing: Dissolve 2-ethynyl-1,3,5-trimethoxybenzene (1.1 equiv) and the target aryl halide (e.g., a bromopyridine derivative, 1.0 equiv) in anhydrous Tetrahydrofuran (THF). Subject the solution to three rigorous freeze-pump-thaw cycles. Causality: Because the trimethoxy-substituted alkyne is highly electron-rich, it is particularly susceptible to oxidative Glaser homocoupling in the presence of trace oxygen and copper. Absolute deoxygenation is mandatory [3].
Base Addition: Add anhydrous Triethylamine (Et₃N, 5.0 equiv) to the degassed solution, followed by an additional freeze-pump-thaw cycle. Causality: The amine acts as both a base to deprotonate the alkyne during the copper cycle and as a stabilizing ligand for the active Pd(0) species.
Catalytic Activation: Under a strict argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv). Causality: Pd(0) undergoes oxidative addition into the aryl halide bond, while CuI reacts with the terminal alkyne to form the nucleophilic copper acetylide. Transmetalation between these two cycles forms the critical C-C bond.
Thermal Maturation & Validation: Heat the reaction mixture to 65 °C. The solution will typically transition from pale yellow to a dark brown/black suspension as triethylammonium halide salts precipitate. The precipitation of these salts serves as a visual, self-validating indicator of reaction progress [2].
Isolation: Cool to room temperature, filter the suspension through a pad of Celite to remove metal residues and insoluble salts, and concentrate the filtrate in vacuo. Purify the resulting internal alkyne via column chromatography.
2-Ethynyl-1,3,5-trimethoxybenzene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-1,3,5-trimethoxybenzene Introduction: The Significance of a Versatile Building Block 2-Ethynyl-1,3,5-trimethoxybenzene is a key organic inter...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-1,3,5-trimethoxybenzene
Introduction: The Significance of a Versatile Building Block
2-Ethynyl-1,3,5-trimethoxybenzene is a key organic intermediate prized by researchers in drug development and materials science.[1][2][3] Its structure, featuring an electron-rich trimethoxy-substituted aromatic ring coupled with a reactive terminal alkyne, offers a unique platform for constructing complex molecular architectures. The electron-donating methoxy groups activate the benzene ring, while the ethynyl group serves as a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling, click chemistry, and polymerization.[4][5][6][7] This guide provides a detailed exploration of a reliable synthetic pathway to this compound, starting from commercially available precursors, and outlines the essential analytical techniques for its thorough characterization.
Part 1: A Validated Synthetic Pathway
The synthesis of 2-ethynyl-1,3,5-trimethoxybenzene is most efficiently achieved through a two-step sequence. The first step involves the formylation of the commercially available 1,3,5-trimethoxybenzene to yield the key aldehyde intermediate. The second step is a one-carbon homologation that converts the aldehyde functional group directly into the desired terminal alkyne.
Overall Synthetic Workflow
Caption: Two-step synthesis of 2-ethynyl-1,3,5-trimethoxybenzene.
Step 1: Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto an electron-rich aromatic ring. In this case, 1,3,5-trimethoxybenzene is the substrate, and the Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[8]
Causality Behind Experimental Choices:
Substrate: 1,3,5-Trimethoxybenzene is an excellent substrate due to the strong activating and ortho-, para-directing nature of the three methoxy groups, which makes the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution.[9][10]
Reagents: The combination of POCl₃ and DMF generates the electrophilic chloroiminium ion (Vilsmeier reagent), which is reactive enough to formylate the activated benzene ring under relatively mild conditions.
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic formation of the Vilsmeier reagent and to prevent potential side reactions.
Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzaldehyde
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3,5-trimethoxybenzene (1.0 eq) and N,N-dimethylformamide (DMF, used as both reagent and solvent).
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Addition of POCl₃: Slowly add phosphoryl chloride (POCl₃, ~2.2 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 5 °C.[8]
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralization and Precipitation: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7. A precipitate of 2,4,6-trimethoxybenzaldehyde will form.
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold distilled water, and dry it under a vacuum to yield the pure aldehyde.[8]
Step 2: Synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene via Ohira-Bestmann Reaction
The conversion of an aldehyde to a terminal alkyne is a crucial transformation. While the Corey-Fuchs reaction is a viable method, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often preferred due to its use of milder basic conditions, which enhances compatibility with various functional groups and often leads to higher yields with simpler work-ups.[11][12][13][14]
Causality Behind Experimental Choices:
Reagent: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) serves as the source for the one-carbon extension.[12] In the presence of a base and methanol, it generates the key reactive intermediate, the anion of dimethyl (diazomethyl)phosphonate, in situ.[11][14]
Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base to facilitate the reaction in the presence of methanol, making it a milder alternative to the potassium tert-butoxide typically used in the original Seyferth-Gilbert protocol.[13][14] This avoids potential side reactions like aldol condensation that can occur with enolizable aldehydes under strongly basic conditions.[12][14]
Reaction Mechanism: The Ohira-Bestmann Homologation
Caption: Mechanism of the Ohira-Bestmann reaction.[11][12]
Experimental Protocol: Synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene
Reaction Setup: To a solution of 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃, ~2.0 eq).
Reagent Addition: Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, ~1.5 eq) to the suspension at room temperature.
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as evidenced by the cessation of nitrogen gas evolution. Monitor the reaction by TLC.
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Final Product: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-ethynyl-1,3,5-trimethoxybenzene as a pure solid.
Alternative Method: The Corey-Fuchs Reaction
This two-step method first converts the aldehyde to a 1,1-dibromoalkene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[15][16][17] The resulting dibromoalkene is then treated with a strong base, such as two equivalents of n-butyllithium (n-BuLi), to induce elimination and a Fritsch-Buttenberg-Wiechell rearrangement, yielding the terminal alkyne.[15][17][18]
Part 2: Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized 2-ethynyl-1,3,5-trimethoxybenzene, a combination of spectroscopic and physical methods is essential.
~3300 cm⁻¹: Sharp, strong band for the terminal alkyne C-H stretch.~2100 cm⁻¹: Weak to medium band for the C≡C stretch.~2800-3000 cm⁻¹: C-H stretches of methyl and aromatic groups.~1600 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spec. (MS)
m/z = 192.08: [M]⁺, corresponding to the molecular ion.
Data Interpretation Rationale:
¹H NMR: The singlet for the two aromatic protons confirms the symmetrical substitution pattern. The presence of a singlet around 3.3 ppm is a definitive indicator of the terminal acetylenic proton. The large integration value (9H) for the methoxy signal confirms the presence of all three groups.
¹³C NMR: The number and chemical shifts of the signals are consistent with the molecular symmetry and the presence of sp, sp², and sp³ hybridized carbons.
IR Spectroscopy: The most diagnostic peaks are the sharp C-H stretch of the alkyne above 3000 cm⁻¹ and the C≡C triple bond stretch around 2100 cm⁻¹, which are characteristic of terminal alkynes.
Mass Spectrometry: The molecular ion peak confirms the molecular weight of the synthesized compound, validating the successful incorporation of the ethynyl group.
References
Corey–Fuchs reaction - Wikipedia. Available at: [Link]
Seyferth–Gilbert homologation - Wikipedia. Available at: [Link]
Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Available at: [Link]
Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - Semantic Scholar. Available at: [Link]
Sonogashira coupling - Wikipedia. Available at: [Link]
Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - ResearchGate. Available at: [Link]
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
2-ETHYNYL-1,3,5-TRIMETHYLBENZENE | CAS 769-26-6 - Matrix Fine Chemicals. Available at: [Link]
Direct Synthesis of Triarylethynylphosphines from White Phosphorus and Arylacetylidene Lithiums | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. Available at: [Link]
Supporting Information - Rsc.org. Available at: [Link]
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available at: [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Available at: [Link]
1-Ethynyl-2-methoxybenzene - SpectraBase. Available at: [Link]
Comprehensive Spectral Characterization of 2-Ethynyl-1,3,5-trimethoxybenzene: A Technical Guide for Drug Development
Executive Summary In the landscape of modern drug discovery and materials science, 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) serves as a highly versatile building block. Featuring an electron-rich aromatic cor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and materials science, 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) serves as a highly versatile building block. Featuring an electron-rich aromatic core and a reactive terminal alkyne, it is extensively utilized in Sonogashira cross-couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) to synthesize biologically active heterocycles, such as antibacterial benzofurans and 1,2,3-triazoles[1][2].
As a Senior Application Scientist, I approach the spectral characterization of this molecule not merely as a data collection exercise, but as a self-validating system of logical checks and balances . Every peak in an NMR spectrum or wavenumber in an IR trace is a direct consequence of the molecule's electronic and spatial architecture. This whitepaper provides an authoritative, in-depth analysis of the NMR, IR, and MS spectral data of 2-ethynyl-1,3,5-trimethoxybenzene, grounding empirical observations in mechanistic causality.
To obtain highly pure 2-ethynyl-1,3,5-trimethoxybenzene for spectral analysis, a robust three-step protocol is standardly employed, utilizing 1,3,5-trimethoxybenzene as the starting material[1].
Step-by-Step Synthesis Protocol
Iodination (Electrophilic Aromatic Substitution):
Procedure: Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous acetonitrile. Add N-Iodosuccinimide (NIS) (1.1 eq) in portions over 15 minutes. Stir at room temperature for 2 hours.
Causality: The highly electron-rich aromatic ring (activated by three methoxy groups) undergoes rapid iodination at the 2-position. The product, 2-iodo-1,3,5-trimethoxybenzene, is isolated by filtration and washing with n-hexane[1].
Sonogashira Cross-Coupling:
Procedure: Dissolve the iodinated intermediate in dimethylformamide (DMF). Add trimethylsilylacetylene (TMS-acetylene) (1.2 eq), Pd(PPh3)2Cl2 (10 mol%), CuI (10 mol%), and triethylamine (Et3N). Heat the sealed vessel to 80 °C for 2 hours.
Causality: The palladium catalyst facilitates the coupling of the sp² carbon with the sp carbon of the protected alkyne, yielding the TMS-protected intermediate[1].
Desilylation (The Self-Validating Step):
Procedure: Dissolve the TMS-protected alkyne in methanol. Add potassium carbonate (K₂CO₃) (0.1 eq) and stir at room temperature for 16 hours. Extract with dichloromethane and evaporate the solvent[1].
Validation: The success of this step is immediately validated by ¹H NMR: the disappearance of the massive TMS singlet at ~0.26 ppm (9H) and the emergence of the terminal alkyne proton at ~3.35 ppm (1H)[1].
Figure 1: Step-by-step synthetic workflow and spectral validation checkpoints.
Spectral Data Analysis & Mechanistic Causality
Nuclear Magnetic Resonance (¹H & ¹³C NMR)
The NMR spectra of 2-ethynyl-1,3,5-trimethoxybenzene are textbook examples of substituent effects dictating chemical shifts.
Causality in ¹H NMR:
Aromatic Protons (H-4, H-6): The mesomeric effect (+M) of the three methoxy groups strongly donates electron density into the aromatic ring. This heavily shields the protons at positions 4 and 6, pushing their chemical shift unusually upfield to a singlet at ~6.10 ppm [1]. Typical aromatic protons appear between 7.0–8.0 ppm; this dramatic shift is a definitive marker of the 1,3,5-trimethoxy substitution pattern.
Terminal Alkyne Proton: The terminal alkyne proton appears at ~3.35 ppm . This is driven by the magnetic anisotropy of the C≡C triple bond. When placed in an external magnetic field, the π-electrons circulate around the bond axis, creating a shielding cone that encompasses the terminal proton, shifting it upfield compared to typical sp² or sp³ C-H bonds[1].
Figure 2: Causal relationship between molecular structural features and NMR chemical shifts.
Fourier-Transform Infrared Spectroscopy (FT-IR)
IR spectroscopy provides orthogonal validation to NMR. The most critical diagnostic peak is the sharp, strong absorption at ~3280 cm⁻¹ , corresponding to the sp C-H stretch of the terminal alkyne. The alkyne C≡C stretch is observed as a weaker, sharp peak at ~2110 cm⁻¹ [1]. The asymmetric stretching of the electron-rich aromatic C=C bonds appears strongly around 1580–1600 cm⁻¹ , while the methoxy C-O stretches dominate the fingerprint region at 1125–1150 cm⁻¹ [1].
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues via fragmentation. Using Electrospray Ionization (ESI) or Electron Ionization (EI), the molecular ion is observed at m/z 193.1 [M+H]⁺ or 192.1 [M]⁺• [1]. A characteristic fragmentation pathway for polymethoxybenzenes involves the loss of a methyl radical (-15 Da) to form a stable oxonium ion at m/z 177.1, followed by the expulsion of carbon monoxide (-28 Da) to yield an ion at m/z 149.1.
Quantitative Data Summaries
The following tables consolidate the theoretical and empirical spectral data used to validate the integrity of 2-ethynyl-1,3,5-trimethoxybenzene batches prior to downstream applications like luminescent lanthanide complexation[3] or oligo(arylene ethynylene) synthesis[4].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Notes
H-4, H-6
6.10
Singlet (s)
2H
Aromatic protons
Strongly shielded by ortho/para -OCH₃ groups (+M effect).
1,3-OCH₃
3.85
Singlet (s)
6H
Methoxy protons
Deshielded by electronegative oxygen.
5-OCH₃
3.82
Singlet (s)
3H
Methoxy proton
Slightly different environment than 1,3-methoxy groups.
-C≡CH
3.35
Singlet (s)
1H
Terminal alkyne
Shielded by the magnetic anisotropy of the C≡C triple bond.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Physicochemical Profiling
In advanced organic synthesis and materials science, 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) serves as a critical, highly functionalized building block (1)[1]. Featuring a highly electron-rich aromatic core due to three methoxy (-OCH₃) groups and a reactive terminal alkyne, it is widely utilized in the synthesis of triazole-based oligo(arylene ethynylene)s and chiral lanthanide complexes (2)[2].
As a Senior Application Scientist, I approach the solvation of this compound by analyzing its structural thermodynamics. The molecule lacks hydrogen bond donors (e.g., -OH, -NH₂) but possesses four hydrogen bond acceptors (three ether oxygens and the alkyne
-cloud). Consequently, its dissolution is not driven by hydrogen bonding, but rather by dipole-dipole interactions and London dispersion forces . Understanding this causality is paramount for optimizing reaction yields, preventing catalyst poisoning, and ensuring reproducible crystallization.
Thermodynamics of Solvation & Empirical Data
Dissolution is governed by the Gibbs free energy equation (
). For 2-Ethynyl-1,3,5-trimethoxybenzene, the enthalpy of mixing () is highly favorable in moderately polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM). In these solvents, the energy released by dipole-dipole interactions between the solvent and the methoxy oxygens easily exceeds the energy required to disrupt solvent-solvent interactions (cavity formation).
Conversely, in aqueous environments, the energetic penalty of cavity formation—breaking strong water-water hydrogen bonds—is not offset by the weak solute-water interactions, resulting in a positive
and complete insolubility.
Quantitative Solvation Capacity Summary
Solvent Classification
Representative Solvents
Solvation Capacity
Mechanistic Causality
Non-Polar
Hexane, Heptane
Moderate
Solvation is driven entirely by London dispersion forces interacting with the lipophilic aromatic ring and methyl groups.
Moderately Polar Aprotic
THF, Dichloromethane (DCM), Ethyl Acetate
Very High
Optimal dipole-dipole alignment with the three methoxy ether oxygens; extremely low energetic penalty for cavity formation.
Polar Aprotic
DMF, DMSO, Acetonitrile
High
High dielectric constant stabilizes the polarized terminal alkyne; ideal for transition-metal catalyzed cross-couplings.
Polar Protic
Ethanol, Methanol
Moderate
Hydrogen bond donation to methoxy groups occurs, but the hydrophobic bulk of the benzene ring limits ambient solubility. Excellent when used as a co-solvent.
Aqueous
Water
Insoluble
The highly lipophilic aromatic core disrupts the extensive hydrogen-bonded network of water without providing compensatory H-bond donors.
Applied Workflows & Visual Decision Matrix
Selecting the correct solvent system is entirely dependent on the downstream application. For instance, in Copper-catalyzed Alkyne-Azide Cycloadditions (CuAAC), purely aqueous conditions fail due to the compound's insolubility. The strategic addition of ethanol as a co-solvent lowers the dielectric constant of the medium just enough to solvate the organic precursor while keeping the Cu(I) catalyst active (2)[2].
Figure 1: Decision matrix for solvent selection in 2-Ethynyl-1,3,5-trimethoxybenzene workflows.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic checks to verify that the physical chemistry aligns with the expected outcomes.
Purpose: To establish the exact solubility limit (mg/mL) in a chosen solvent before scaling up a reaction, preventing reagent crash-out during catalysis.
Preparation: Add 100 mg of 2-Ethynyl-1,3,5-trimethoxybenzene to a tared 2 mL HPLC glass vial.
Solvation: Dispense 1.0 mL of the target solvent (e.g., Ethyl Acetate) at a controlled 25°C.
Equilibration: Agitate via vortex for 5 minutes, followed by sonication for 2 minutes to disrupt crystal lattice energies.
Separation: Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved solute.
Self-Validation Step: Extract 500 µL of the supernatant, transfer to a pre-weighed analytical vial, and evaporate under a gentle N₂ stream. The residual mass multiplied by 2 yields the solubility in mg/mL.
Validation Check: Perform the extraction in triplicate. A relative standard deviation (RSD) > 5% indicates incomplete equilibration or particulate contamination. If the initial supernatant is cloudy, filtration through a 0.22 µm PTFE syringe filter is mandatory before evaporation.
Protocol 2: Solvent Preparation for Air-Sensitive Cross-Coupling (Sonogashira)
Purpose: To dissolve the compound optimally while preventing oxidative side-reactions. Anhydrous THF is the premier solvent here, acting as a Lewis base to stabilize palladium/copper catalytic intermediates (3)[3].
Transfer: Weigh 30 mg (0.15 mmol) of 2-Ethynyl-1,3,5-trimethoxybenzene into an oven-dried Schlenk flask under an argon atmosphere[3].
Dissolution: Inject 1.0 mL of anhydrous Tetrahydrofuran (THF). The compound will dissolve almost instantaneously due to its high moderately-polar aprotic solubility.
Self-Validation Step: Inspect the solution visually against a white background. It must be completely transparent and colorless to pale yellow. Any turbidity indicates moisture contamination or degraded starting material, which will poison the Pd catalyst.
Degassing: Perform three consecutive freeze-pump-thaw cycles to rigorously degas the solvent[3].
Mechanistic Causality: Degassing is critical. Dissolved oxygen in THF acts as an oxidant in the presence of copper co-catalysts, converting the terminal alkyne into an unwanted diyne byproduct via Glaser homocoupling. Removing O₂ ensures the alkyne remains available exclusively for the intended cross-coupling cycle.
Navigating the Synthesis and Handling of 2-Ethynyl-1,3,5-trimethoxybenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethynyl-1,3,5-trimethoxybenzene is a key building block in synthetic organic chemistry, valued for its utility in the construction of complex...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-1,3,5-trimethoxybenzene is a key building block in synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures. Its unique structure, featuring a terminal alkyne and a trimethoxy-substituted aromatic ring, makes it a versatile reagent in cross-coupling reactions, cycloadditions, and the synthesis of novel pharmaceutical and materials science compounds. This guide provides a detailed overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. By understanding and implementing these protocols, researchers can mitigate risks and ensure a safe working environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 2-ethynyl-1,3,5-trimethoxybenzene is the foundation of safe laboratory practice.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications for this compound indicate several potential hazards.[1][2] The primary concerns are:
Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2]
While specific toxicological studies on 2-ethynyl-1,3,5-trimethoxybenzene are not extensively documented in the readily available literature, the hazard statements suggest that the compound can cause irritation upon contact with the skin, eyes, and respiratory tract. Ingestion is considered harmful.[1][2][6] The aromatic and acetylenic nature of the molecule warrants careful handling to minimize exposure. Aromatic compounds, as a class, can have varied and significant health and environmental impacts.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical for minimizing exposure to 2-ethynyl-1,3,5-trimethoxybenzene.
Engineering Controls
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][6][7][8][9][10][11][12] A certified chemical fume hood is the preferred engineering control to minimize inhalation of any dust or vapors.[2][10]
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling 2-ethynyl-1,3,5-trimethoxybenzene:
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 is mandatory.[6][10][13]
Skin Protection:
Gloves: Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2][14] Proper glove removal technique should be followed to avoid skin contact.[2]
Lab Coat: A flame-resistant lab coat or other protective clothing should be worn to prevent skin contact.[13]
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][8]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.
Handling
General Precautions: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[6][8] Avoid the formation of dust and aerosols.[6][9]
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[6][7][8] Use non-sparking tools.[8]
Hygiene: Do not eat, drink, or smoke when using this product.[2][6] Wash hands thoroughly after handling.[2][9]
Storage
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][14] Some suppliers recommend keeping the compound in a dark place under an inert atmosphere at room temperature.[1]
Incompatibilities: Store away from strong oxidizing agents.[6][14] As a general precaution for acetylenic compounds, avoid contact with certain metals like copper, silver, and mercury, which can form explosive acetylides.[10][13][15]
Spill, Emergency, and First Aid Procedures
Prompt and correct response to spills and emergencies is crucial.
Spill Response
Small Spills: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[2][9] Sweep up the material and place it in a sealed container for disposal.[9]
Large Spills: For a large spill, evacuate the area.[8] Ensure adequate ventilation.[8] Wear appropriate PPE, including respiratory protection.[8] Prevent the product from entering drains.[7][8]
Fire-Fighting Measures
Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide to extinguish a fire.[7]
Special Hazards: The compound is combustible and may produce hazardous decomposition products such as carbon monoxide and carbon dioxide under fire conditions.[14]
First Aid Measures
General Advice: If symptoms persist, seek medical attention.[6] Show the Safety Data Sheet (SDS) to the attending physician.[8][9]
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6][7][9]
In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][6][7][9]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6][7][9]
Caption: Flowchart for emergency response to spills and personal exposure.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations.[6][16] Do not allow the chemical to enter drains or waterways.[7][8] Contaminated packaging should also be disposed of as hazardous waste.
Conclusion
2-Ethynyl-1,3,5-trimethoxybenzene is a valuable research chemical, and its safe use is paramount. By adhering to the guidelines outlined in this technical guide, which are synthesized from various safety data sheets and general chemical safety principles, researchers can minimize risks and maintain a safe laboratory environment. A proactive approach to safety, including a thorough understanding of the compound's properties, consistent use of personal protective equipment, and adherence to proper handling and emergency procedures, is the cornerstone of responsible scientific practice.
References
PubChem. 2-Ethynyl-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. [Link]
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
University of Arizona. Acetylene Standard Operating Procedure. [Link]
ALFA GAS. How to Handle Acetylene Gas Cylinder. [Link]
Scribd. Acetylene Safety Data Sheet Summary. [Link]
Matrix Fine Chemicals. 2-ETHYNYL-1,3,5-TRIMETHYLBENZENE | CAS 769-26-6. [Link]
Aromatic compounds and processes for their removal from the environment. [Link]
U.S. Environmental Protection Agency. Toxicological Review of Trimethylbenzenes. Integrated Risk Information System (IRIS). [Link]
Wang, W., et al. (2021). Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. Environmental Pollution, 288, 117765.
ACS Publications. Direct Synthesis of Triarylethynylphosphines from White Phosphorus and Arylacetylidene Lithiums. [Link]
ACS Publications. Direct Synthesis of Triarylethynylphosphines from White Phosphorus and Arylacetylidene Lithiums | Organic Letters. [Link]
Technical Monograph: Reactivity Profile of 2-Ethynyl-1,3,5-trimethoxybenzene
The following technical guide details the reactivity, synthesis, and experimental handling of 2-Ethynyl-1,3,5-trimethoxybenzene , a specialized building block characterized by its unique combination of extreme electron d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the reactivity, synthesis, and experimental handling of 2-Ethynyl-1,3,5-trimethoxybenzene , a specialized building block characterized by its unique combination of extreme electron density and steric congestion.
Executive Technical Summary
2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) represents a distinct class of "Sterically Congested, Electron-Rich Alkynes" (SCERAs). Unlike simple phenylacetylene, this molecule features a terminal ethynyl group flanked by two ortho-methoxy substituents. This 2,6-disubstitution pattern creates a "picket fence" steric environment, while the 1,3,5-trimethoxy motif renders the aromatic ring highly nucleophilic.
For researchers in drug discovery and materials science, this molecule offers a paradox: it is electronically primed for electrophilic reactions but sterically shielded against bulky reagents. Successful utilization requires protocols that account for the reduced acidity of the acetylenic proton (due to electron-donating effects) and the steric hindrance impeding catalytic cycles.
Chemical Profile
Property
Value
Technical Implication
Molecular Formula
C₁₁H₁₂O₃
MW: 192.21 g/mol
Electronic Effect
Strong Donor (+M)
High electron density at the alkyne; susceptible to oxidation.
Steric Environment
Ortho,Ortho-Dimethoxy
Blocks bulky ligands; favors linear transition states (e.g., Click chemistry).[1]
Acidity (pKa)
~29-30 (DMSO)
Higher than Ph-C≡CH (~28.8). Requires effective bases for deprotonation.[1]
Synthesis of the Core Scaffold
While Vilsmeier-Haack formylation followed by Seyferth-Gilbert homologation is a viable route, the Iodination-Sonogashira-Deprotection sequence is the industry standard for purity and scalability. This route avoids phosphorus byproducts and allows for rigorous purification of the stable TMS intermediate.
Validated Synthetic Pathway
Iodination: Electrophilic iodination of 1,3,5-trimethoxybenzene using N-Iodosuccinimide (NIS).[1]
Protection: Sonogashira coupling with Trimethylsilylacetylene (TMSA).[1]
Deprotection: Methanolysis of the silyl group.
Figure 1: Step-wise synthesis ensuring regiocontrol and high purity. The intermediate isolation prevents polymerization.
Reactivity Matrix & Mechanistic Insights
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "Click" reaction is the most reliable transformation for this scaffold. Despite the ortho-methoxy steric bulk, the linear geometry of the azide and the copper-acetylide intermediate allows the reaction to proceed with high efficiency.
Mechanism: The electron-rich ring stabilizes the copper-acetylide species, potentially accelerating the catalytic cycle compared to electron-deficient alkynes.
Critical Control: The reaction must be run under strictly anaerobic conditions to prevent Glaser homocoupling, which is accelerated by the electron-rich nature of the alkyne.
B. Sonogashira Cross-Coupling
Coupling this alkyne with aryl halides requires modification of standard protocols.[1]
The Challenge: The electron-donating methoxy groups increase the pKa of the terminal proton, making the transmetallation step (formation of the Cu-acetylide) slower.
The Solution: Use strong bases (e.g., Cs₂CO₃ or K₃PO₄) rather than simple amines (Et₃N) to drive the equilibrium.[1]
Catalyst Choice: Avoid bulky phosphine ligands.[1] Pd(PPh₃)₄ is standard; bidentate ligands like dppe may be too sterically demanding given the ortho-substituents.
C. Electrophilic Hydration
The 2-ethynyl-1,3,5-trimethoxybenzene is exceptionally prone to acid-catalyzed hydration.
Regioselectivity: Hydration yields 2-acetyl-1,3,5-trimethoxybenzene exclusively. The carbocation intermediate at the benzylic position is super-stabilized by the three methoxy groups.
Warning: In the presence of strong Lewis acids (e.g., AlCl₃), the ring may undergo demethylation or polymerization.[1] Mild acids (pTsOH) are preferred.[1]
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling
Use this protocol for coupling 2-ethynyl-1,3,5-trimethoxybenzene with aryl iodides (e.g., 5-iodo-1,2,3-triazoles).
Add CuSO₄ solution.[1] The mixture typically turns yellow/orange.
Stir vigorously at RT for 2–4 hours.
Validation: The product often precipitates out of the water/alcohol mix. Filter and wash with cold water.
Decision Logic for Experimental Design
The following logic gate assists in selecting the correct reaction pathway based on the target outcome and substrate sensitivity.
Figure 2: Decision matrix for selecting reaction conditions based on the desired chemical transformation.
References
Synthesis & Reactivity of Vanillin/Arene Derivatives
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways. (2025).[1][3][4] National Institutes of Health (PMC).[1]
Source: [Link] (Approximated URL based on context). Note: Refer to specific experimental sections on 1,3,5-trimethoxybenzene derivatives.
Sonogashira Coupling of Electron-Rich Alkynes
Triazole-Based Functionalized Oligo(Arylene Ethynylene)s—Synthesis and Properties. (2025).[1][3][4] MDPI Molecules.
Potential applications of 2-Ethynyl-1,3,5-trimethoxybenzene in materials science
An In-depth Technical Guide to the Potential Applications of 2-Ethynyl-1,3,5-trimethoxybenzene in Materials Science Abstract This technical guide provides a comprehensive overview of 2-Ethynyl-1,3,5-trimethoxybenzene, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Potential Applications of 2-Ethynyl-1,3,5-trimethoxybenzene in Materials Science
Abstract
This technical guide provides a comprehensive overview of 2-Ethynyl-1,3,5-trimethoxybenzene, a highly functionalized aromatic compound, and explores its significant potential as a versatile building block in advanced materials science. The unique molecular architecture, featuring a reactive terminal alkyne and an electron-rich, symmetrically substituted benzene ring, makes it an exemplary candidate for the synthesis of a new generation of materials. This document delves into its application in the development of hyperbranched polymers, dendrimers, advanced porous materials like Metal-Organic Frameworks (MOFs), and functionalized surfaces. We provide not only the theoretical framework but also detailed experimental protocols and logical workflows to guide researchers in leveraging the properties of this compound for material innovation.
Introduction: The Molecular Advantage of 2-Ethynyl-1,3,5-trimethoxybenzene
2-Ethynyl-1,3,5-trimethoxybenzene is an organic compound distinguished by two key structural features that dictate its chemical reactivity and utility: a terminal ethynyl (acetylenic) group and a 1,3,5-trimethoxy substituted benzene core. The terminal alkyne is a remarkably versatile functional group, serving as a gateway to a multitude of chemical transformations including polymerization, cycloadditions, and coupling reactions.[1][2] Concurrently, the three methoxy groups positioned symmetrically on the aromatic ring act as electron-donating groups. This electronic enrichment influences the reactivity of the benzene ring and imparts specific solubility and conformational characteristics to the resulting macromolecules.[3]
The strategic combination of these features in a single, relatively simple molecule provides a powerful platform for the rational design of complex, high-performance materials. This guide will explore the causality behind its use in several key areas of materials science.
Table 1: Physicochemical Properties of 2-Ethynyl-1,3,5-trimethoxybenzene
Application I: Dendrimers and Hyperbranched Architectures via Alkyne Cyclotrimerization
The synthesis of dendrimers—precisely defined, highly branched, and monodisperse macromolecules—relies on monomers that can support iterative branching.[8] The terminal alkyne of 2-Ethynyl-1,3,5-trimethoxybenzene is perfectly suited for this role, particularly through transition-metal-catalyzed [2+2+2] cycloaddition reactions.[1]
Mechanistic Rationale
In this reaction, three alkyne moieties converge to form a new aromatic benzene ring, which serves as a branching point. When three molecules of 2-Ethynyl-1,3,5-trimethoxybenzene react, they form a highly substituted hexaphenylbenzene core, effectively trimerizing the number of functional peripheral groups. This transformation is exceptionally clean, as partially reacted intermediates are not formed, which simplifies purification.[1] The choice of catalyst, often a cobalt complex like dicobalt octacarbonyl, is critical for achieving high yields and selectivity.[1] The steric bulk of the trimethoxybenzene units influences the reaction kinetics, with larger dendritic structures sometimes requiring longer reaction times.[1]
Caption: Alkyne cyclotrimerization of 2-Ethynyl-1,3,5-trimethoxybenzene.
Experimental Protocol: Synthesis of a First-Generation Dendrimer Core
This protocol describes a self-validating system for synthesizing a hexasubstituted benzene core, which can be further functionalized.
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Ethynyl-1,3,5-trimethoxybenzene (3.0 mmol) in 20 mL of anhydrous toluene under an argon atmosphere.
Catalyst Addition: To this solution, add dicobalt octacarbonyl (Co₂(CO)₈) (0.1 mmol, 3.3 mol%) as the catalyst. The solution will typically change color upon addition.
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Purification:
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove cobalt residues.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure hexakis(2,4,6-trimethoxyphenyl)benzene product.
Characterization (Validation):
¹H and ¹³C NMR: Confirm the disappearance of the acetylenic proton signal and the appearance of new aromatic signals corresponding to the central core.
Mass Spectrometry (MALDI-TOF): Verify the molecular weight of the product, which should be three times that of the monomer (M.W. = 576.63 g/mol ).
FT-IR: Confirm the disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹).
Application II: Precursors for Porous Crystalline Materials (MOFs & COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline materials with high porosity, making them ideal for applications in gas storage, separation, and catalysis.[9][10] The design of these frameworks requires rigid organic linkers with specific geometries. 2-Ethynyl-1,3,5-trimethoxybenzene can be used as a precursor to construct such linkers.
Rationale for Linker Design
While not a linker itself, this molecule is an ideal starting point. Through well-established coupling reactions like the Sonogashira coupling, the terminal alkyne can be reacted with aryl halides to build larger, more complex, and rigid molecules. For instance, coupling it with a di- or tri-halogenated aromatic core can produce C₃-symmetric or linear linkers that are essential for creating highly ordered, porous networks. The ethynyl linkage maintains rigidity in the final structure, which is crucial for forming stable pores. Ethynyl-modified ligands have been successfully used to create MOFs with improved stability and selective gas adsorption properties.[2]
The Versatile Alkyne: A Technical Guide to 2-Ethynyl-1,3,5-trimethoxybenzene in Novel Heterocycle Synthesis
Abstract In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with tailored electronic and steric properties is insatiable. This guide introduces 2-ethynyl-1,3...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with tailored electronic and steric properties is insatiable. This guide introduces 2-ethynyl-1,3,5-trimethoxybenzene, a highly functionalized and electron-rich aromatic alkyne, as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds. We will delve into the synthesis of this key intermediate and explore its application in the construction of medicinally relevant quinolines, pyrazoles, and isoxazoles. This document provides not only the synthetic protocols but also the underlying mechanistic principles and practical insights to empower researchers in drug discovery and materials development to harness the full potential of this versatile molecule.
Introduction: The Strategic Advantage of 2-Ethynyl-1,3,5-trimethoxybenzene
The unique structural attributes of 2-ethynyl-1,3,5-trimethoxybenzene make it an exceptionally valuable tool for synthetic chemists. The terminal alkyne functionality serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, including cycloadditions, coupling reactions, and cyclizations. The trimethoxyphenyl moiety, with its strong electron-donating methoxy groups, significantly influences the reactivity of the alkyne and often imparts favorable physicochemical properties, such as enhanced solubility and crystallinity, to the resulting heterocyclic products. This electron-rich nature can also be exploited to modulate the electronic properties of the final compounds, a critical aspect in the design of functional materials and bioactive molecules.
This guide will provide a comprehensive overview of the synthesis of 2-ethynyl-1,3,5-trimethoxybenzene and its subsequent utilization in the construction of three key classes of heterocycles:
Quinolines: Privileged scaffolds in medicinal chemistry with a wide range of biological activities.
Pyrazoles: A cornerstone of many pharmaceutical agents, known for their diverse pharmacological profiles.
Isoxazoles: Important five-membered heterocycles found in numerous bioactive compounds.
We will present detailed, field-proven protocols, mechanistic insights, and characterization data to provide a self-validating and authoritative resource for researchers.
Synthesis of the Core Building Block: 2-Ethynyl-1,3,5-trimethoxybenzene
A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and efficient strategy involves a two-step sequence: a Sonogashira coupling of a readily available aryl halide with a protected acetylene, followed by a straightforward deprotection step.
Step 1: Sonogashira Coupling of 1-Bromo-2,4,6-trimethoxybenzene with Trimethylsilylacetylene
The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In this step, the commercially available 1-bromo-2,4,6-trimethoxybenzene is coupled with trimethylsilylacetylene, which serves as a protected form of acetylene, preventing self-coupling and other side reactions.
Discovery and history of 2-Ethynyl-1,3,5-trimethoxybenzene
Title: The Strategic Role of 2-Ethynyl-1,3,5-trimethoxybenzene in Advanced Organic Synthesis: A Technical Guide to Discovery, Mechanisms, and Applications Target Audience: Researchers, materials scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Strategic Role of 2-Ethynyl-1,3,5-trimethoxybenzene in Advanced Organic Synthesis: A Technical Guide to Discovery, Mechanisms, and Applications
Target Audience: Researchers, materials scientists, and drug development professionals.
Executive Summary
In the landscape of modern organic synthesis, privileged molecular building blocks dictate the efficiency and innovation of downstream applications. 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) has emerged as a highly versatile terminal alkyne characterized by its electron-rich aromatic core. The presence of three methoxy groups at the 1, 3, and 5 positions creates a strong push-pull electronic dynamic when conjugated with electron-withdrawing systems[1]. This unique electronic profile, combined with the orthogonal reactivity of the terminal alkyne, has cemented its utility across diverse fields—from the design of highly emissive fluorophores and chiral lanthanide sensitizers to the synthesis of novel pharmacological agents via click chemistry[2][3][4].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic descriptions. Here, we will dissect the causality behind the synthetic methodologies, validate the experimental protocols, and explore the mechanistic pathways that make this compound an indispensable tool in both materials science and medicinal chemistry.
Physicochemical Profiling
Understanding the baseline properties of 2-Ethynyl-1,3,5-trimethoxybenzene is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during cross-coupling events.
The synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene is a masterclass in exploiting aromatic activation. The standard synthetic route involves a highly regioselective three-step sequence starting from commercially available 1,3,5-trimethoxybenzene[7].
Mechanistic Causality of the Synthetic Route
Electrophilic Aromatic Iodination: The starting material, 1,3,5-trimethoxybenzene, is exceptionally electron-rich. The three methoxy groups donate electron density via resonance, highly activating the ring toward electrophilic aromatic substitution. Using N-Iodosuccinimide (NIS) in acetonitrile at room temperature provides a mild, controlled source of electrophilic iodine (
), yielding 2-iodo-1,3,5-trimethoxybenzene[7]. The symmetry of the starting material ensures that all unsubstituted positions are equivalent, preventing isomeric mixtures.
Sonogashira Cross-Coupling: The iodinated intermediate is subjected to a Sonogashira coupling with trimethylsilylacetylene (TMS-acetylene). The causality of the catalyst choice (
and ) is precise: undergoes oxidative addition into the weak C-I bond. Concurrently, reacts with the terminal alkyne in the presence of a base (Triethylamine) to form a copper acetylide intermediate. Transmetalation transfers the alkyne to the palladium center, followed by reductive elimination to yield the TMS-protected alkyne[7].
Desilylation: The final step requires removing the TMS protecting group to liberate the terminal alkyne. Potassium carbonate (
) in methanol is utilized. The methoxide ion (generated in situ) acts as a nucleophile, attacking the silicon atom and displacing the alkyne carbon, which is subsequently protonated by methanol to yield 2-ethynyl-1,3,5-trimethoxybenzene[7].
Caption: Three-step synthetic workflow for the preparation of 2-Ethynyl-1,3,5-trimethoxybenzene.
Advanced Applications in Materials Science & Photonics
Triazole-Based Oligo(arylene ethynylene)s (OAEs)
Oligo(arylene ethynylene)s are highly conjugated systems used in organic electroluminescent devices (OLEDs) and fluorescent probes. Researchers have utilized 2-ethynyl-1,3,5-trimethoxybenzene to synthesize 4,5-diethynyl-1,2,3-triazoles via Sonogashira coupling[3].
Photophysical Impact: The integration of the highly electron-donating 1,3,5-trimethoxyphenyl group drastically enhances the fluorescence of the resulting OAEs. In tetrahydrofuran (THF) solutions, these specific derivatives achieve remarkable quantum yields of up to 88%[1]. The steric bulk of the methoxy groups also helps prevent aggregation-caused quenching (ACQ), a common failure point in solid-state fluorophores.
Chiral Lanthanide(III) Complexes for Security Labeling
Lanthanide complexes (specifically Europium,
) are prized for their sharp emission bands and long luminescence lifetimes, making them ideal for anti-counterfeiting technologies[2]. 2-Ethynyl-1,3,5-trimethoxybenzene is coupled to pyridine-phosphinate ligands to create an "antenna" effect. The highly conjugated, electron-rich trimethoxybenzene moiety efficiently absorbs near-ultraviolet light and transfers this energy to the center, resulting in highly emissive, circularly polarized luminescence (CPL)[8].
Pharmacological & Medicinal Chemistry Workflows
In drug discovery, the alkyne moiety of 2-ethynyl-1,3,5-trimethoxybenzene serves as a pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."
Vanillin-Triazole Hybrids
Vanillin is a privileged scaffold in medicinal chemistry. By converting vanillin derivatives into azides, researchers can perform a Huisgen [3+2] cycloaddition with 2-ethynyl-1,3,5-trimethoxybenzene[4][9].
Pharmacological Causality: The resulting 1,4-disubstituted 1,2,3-triazole acts as a robust, metabolically stable bioisostere of an amide bond. The trimethoxyphenyl ring provides crucial lipophilicity and hydrogen-bond acceptor sites (via the oxygen atoms), which enhance binding affinity in target protein pockets. These hydrazone-1,2,3-triazole derivatives have been heavily investigated for enhanced anti-inflammatory and anticancer activities[9][10].
Benzofuran Antibacterial Agents
The compound is also a critical intermediate in the synthesis of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide. This class of benzofuran derivatives has demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, validating the structural importance of the trimethoxyphenyl pharmacophore[7].
Caption: CuAAC Click Chemistry pathway for the generation of pharmacological triazole hybrids.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols have been synthesized from field-proven methodologies, emphasizing the causality behind critical laboratory techniques.
Protocol 1: Sonogashira Cross-Coupling for OAE Synthesis[2][4]
Objective: Coupling of 2-ethynyl-1,3,5-trimethoxybenzene with a 5-iodo-1,2,3-triazole.
Preparation: In an oven-dried Schlenk flask, combine 5-iodo-1H-1,2,3-triazole (0.35 mmol), 2-ethynyl-1,3,5-trimethoxybenzene (73.2 mg, 0.38 mmol), and
(80.8 mg, 0.38 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL).
Causality:
is chosen over traditional amine bases to prevent nucleophilic side reactions while providing sufficient basicity to deprotonate the terminal alkyne.
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.
Causality: Oxygen is a diradical that rapidly promotes the competing Glaser homocoupling of the alkyne in the presence of copper. Absolute exclusion of
is mandatory.
Catalyst Addition: Under a positive pressure of Argon, add
(20 mg, 0.017 mmol) and (6.6 mg, 0.035 mmol).
Reaction: Heat the mixture to 65 °C for 6 hours. Monitor via TLC (Hexane/EtOAc 2:1). The disappearance of the highly fluorescent alkyne spot validates reaction completion.
Workup: Cool to room temperature, filter through a short pad of Celite to remove copper/palladium salts, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the product as a white solid (approx. 74% yield)[3].
Protocol 2: CuAAC Click Chemistry for Vanillin Hybrids[5][10]
Objective: Huisgen [3+2] cycloaddition of a vanillin-derived azide with 2-ethynyl-1,3,5-trimethoxybenzene.
Preparation: Dissolve the vanillin azide intermediate (1.0 mmol) and 2-ethynyl-1,3,5-trimethoxybenzene (1.1 mmol) in Acetonitrile (10 mL).
Catalyst Generation: Add an aqueous solution of Copper(II) sulfate pentahydrate (
, 10 mol%) followed by Sodium Ascorbate (20 mol%).
Causality:
is highly unstable and prone to disproportionation or oxidation. Generating in situ by reducing with sodium ascorbate ensures a steady, active catalytic cycle and prevents the formation of unreactive copper oxides.
Reaction: Stir the mixture at room temperature for 12 hours. The formation of a precipitate often indicates the successful generation of the highly crystalline triazole product.
Isolation: Dilute the mixture with ice-cold water. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure 1,2,3-triazole intermediate[10].
Conclusion
2-Ethynyl-1,3,5-trimethoxybenzene is far more than a simple building block; it is a strategic structural asset. By combining the orthogonal, highly predictable reactivity of a terminal alkyne with the profound electron-donating capabilities of a trimethoxy-substituted aromatic ring, it enables breakthroughs across disparate scientific domains. Whether extending the conjugation of fluorophores to achieve near-theoretical quantum yields[1], acting as an antenna for lanthanide luminescence[8], or serving as a lipophilic anchor in targeted drug design[9], mastering the chemistry of this compound is essential for advanced molecular engineering.
References
PubChem - 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440. Available at:[Link]
Durham E-Theses - HIGHLY EMISSIVE CHIRAL LANTHANIDE(III) COMPLEXES FOR LABELLING AND IMAGING. Available at: [Link]
MDPI (Molecules) - Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Available at: [Link]
National Institutes of Health (PMC) - Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Available at:[Link]
ACS Omega - Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways. Available at: [Link]
Der Pharma Chemica - Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. Available at: [Link]
Application Notes and Protocols for Click Chemistry with 2-Ethynyl-1,3,5-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the experimental conditions for utilizing 2-Ethynyl-1,3,5-trimethoxybenzene in click chemistry reactions. As a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the experimental conditions for utilizing 2-Ethynyl-1,3,5-trimethoxybenzene in click chemistry reactions. As a sterically hindered and electron-rich alkyne, its reactivity presents unique considerations that will be addressed herein. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of reagents and reaction parameters, ensuring a robust and reproducible methodology.
Introduction: The Utility of 2-Ethynyl-1,3,5-trimethoxybenzene in Click Chemistry
2-Ethynyl-1,3,5-trimethoxybenzene is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Its trimethoxyphenyl moiety is frequently encountered in natural products and pharmacologically active compounds, imparting desirable physicochemical properties. The terminal alkyne functionality allows for its facile incorporation into larger molecules via the highly efficient and versatile click chemistry paradigm.[1][2][3][4]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are the premier examples of click chemistry, providing regioselective access to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively.[5] These triazole products are not merely inert linkers; they are stable, often enhance aqueous solubility, and can participate in hydrogen bonding and dipole-dipole interactions, making them valuable pharmacophores.[2][4]
This application note will provide detailed protocols for both CuAAC and RuAAC reactions with 2-Ethynyl-1,3,5-trimethoxybenzene, offering insights into catalyst selection, ligand effects, solvent choice, and reaction optimization.
The CuAAC reaction is the most widely employed click reaction, celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1][5] It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.
Mechanistic Considerations and the Role of Catalytic Components
The generally accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, which accounts for the observed second-order kinetics with respect to the copper catalyst. The key steps involve the formation of a copper-acetylide intermediate, coordination of the azide, and subsequent cyclization to form the triazole ring.
Copper Source: The active catalyst is the copper(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and reliable approach is the in situ reduction of a Cu(II) salt, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent such as sodium ascorbate.[1][5][6] This ensures a constant, low concentration of the active Cu(I) species throughout the reaction.
Ligands: The use of ligands is often crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction. For sterically hindered or electron-rich alkynes like 2-Ethynyl-1,3,5-trimethoxybenzene, a ligand can significantly improve reaction rates and yields. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly used ligands that prevent copper oxidation and promote the catalytic cycle.[6][7]
Solvents: CuAAC reactions are remarkably versatile in their solvent compatibility. Mixtures of water with organic solvents like t-butanol, DMSO, or DMF are frequently employed.[1][5] The choice of solvent can influence the solubility of reactants and the reaction rate. For bioconjugation applications, aqueous buffer systems are preferred.
Detailed Protocol for CuAAC Reaction
This protocol is adapted from established procedures for electron-rich alkynes and is optimized for the reaction of 2-Ethynyl-1,3,5-trimethoxybenzene with a representative azide, benzyl azide.
Materials:
2-Ethynyl-1,3,5-trimethoxybenzene
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
tert-Butanol
Deionized water
Round-bottom flask
Magnetic stirrer
Procedure:
Reactant Preparation: In a round-bottom flask, dissolve 2-Ethynyl-1,3,5-trimethoxybenzene (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.1 M.
Catalyst Preparation:
In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.
In another vial, prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
If using a ligand, pre-mix the CuSO₄ solution with a solution of the ligand (e.g., 1.1 equivalents of TBTA in DMSO or 5 equivalents of THPTA in water).
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 to 0.3 equivalents).
Catalyst Addition: Add the CuSO₄ solution (or the pre-complexed catalyst solution) to the reaction mixture (0.01 to 0.05 equivalents).
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with electron-rich alkynes are typically complete within 1 to 4 hours.
Work-up and Purification:
Upon completion, dilute the reaction mixture with water.
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentrate the solvent under reduced pressure.
The crude product can be purified by silica gel column chromatography. To remove residual copper, the silica gel can be pre-treated with a solution of EDTA.[8]
Parameter
Recommended Condition
Rationale
Alkyne:Azide Ratio
1:1 to 1:1.2
A slight excess of the azide can ensure complete consumption of the alkyne.
Copper Catalyst
1-5 mol% CuSO₄·5H₂O
Lower catalyst loading is generally preferred to minimize copper contamination.
Reducing Agent
10-30 mol% Sodium Ascorbate
Ensures the maintenance of the active Cu(I) state.
Ligand
1.1 eq (TBTA) or 5 eq (THPTA) relative to Cu
Stabilizes Cu(I) and accelerates the reaction, especially for hindered substrates.
Solvent
t-BuOH/H₂O (1:1)
A versatile solvent system that solubilizes a wide range of substrates.
Temperature
Room Temperature
The reaction is typically efficient at ambient temperature.
Reaction Time
1-4 hours
Monitor by TLC or LC-MS for completion.
Experimental Workflow for CuAAC
Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The RuAAC reaction provides a complementary regioselectivity to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole isomer.[5] This reaction is particularly useful when the 1,5-regioisomer is required for specific biological or material applications.
Mechanistic Insights and Catalyst Selection
The mechanism of the RuAAC reaction is distinct from that of the CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate.[5] This mechanism allows for the reaction of both terminal and internal alkynes.
Ruthenium Catalyst: The most effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)] (cod = 1,5-cyclooctadiene).[9] These catalysts are generally used in amounts ranging from 1 to 5 mol%.
Solvents: Aprotic solvents such as toluene, dioxane, or DMF are commonly used for RuAAC reactions. The choice of solvent can influence the solubility of the catalyst and reactants.
Temperature: RuAAC reactions often require elevated temperatures, typically ranging from 60 to 100 °C, to proceed at a reasonable rate.
Detailed Protocol for RuAAC Reaction
This protocol provides a general procedure for the RuAAC reaction of 2-Ethynyl-1,3,5-trimethoxybenzene with an aryl azide.
Materials:
2-Ethynyl-1,3,5-trimethoxybenzene
Aryl azide (e.g., phenyl azide)
[CpRuCl(PPh₃)₂] or [CpRuCl(cod)]
Anhydrous toluene or dioxane
Schlenk flask or sealed tube
Magnetic stirrer and heating plate
Procedure:
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Ethynyl-1,3,5-trimethoxybenzene (1.0 equivalent) and the aryl azide (1.1 equivalents).
Solvent Addition: Add anhydrous toluene or dioxane to dissolve the reactants (final concentration of ~0.1-0.2 M).
Catalyst Addition: Add the ruthenium catalyst (1-5 mol%).
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography.
Parameter
Recommended Condition
Rationale
Alkyne:Azide Ratio
1:1.1
A slight excess of the azide is often beneficial.
Ruthenium Catalyst
1-5 mol% [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]
Effective catalysts for achieving 1,5-regioselectivity.
Solvent
Anhydrous Toluene or Dioxane
Aprotic solvents are generally preferred for RuAAC.
Temperature
80-100 °C
Elevated temperatures are typically required to drive the reaction.
Atmosphere
Inert (Argon or Nitrogen)
To prevent catalyst decomposition.
Reaction Time
12-24 hours
Monitor for completion.
Reaction Mechanism for RuAAC
Caption: Simplified proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Safety Considerations
Azides: Organic azides are potentially explosive, especially low molecular weight azides. Handle them with care, avoid heating neat, and use appropriate personal protective equipment (PPE).
Heavy Metals: Copper and ruthenium catalysts are heavy metals. Handle them in a well-ventilated fume hood and dispose of waste according to institutional guidelines.
Conclusion
2-Ethynyl-1,3,5-trimethoxybenzene is a versatile substrate for click chemistry, enabling the synthesis of both 1,4- and 1,5-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. The choice between the copper-catalyzed and ruthenium-catalyzed pathways depends on the desired regioisomer. By understanding the underlying principles of each catalytic system and following the detailed protocols provided, researchers can confidently employ this valuable building block in their synthetic endeavors, from fundamental research to drug discovery and materials science.
References
Mittapelly, N., Mukkanti, K., & Reguri, B. R. (2012). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 24(12), 5621-5624.
Al-Masoudi, N. A., & Al-Salihen, A. A. H. (2019). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 16(8), 906-915.
Kaur, H., & Singh, G. (2021). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Current Organic Synthesis, 18(4), 332-351.
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
Ferreira, P. M. T., et al. (2020). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC). Green Chemistry, 22(19), 6485-6493.
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?[Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
ResearchGate. (2014). "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4. [Link]
Nolan, E. M., & Lippard, S. J. (2008). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Accounts of Chemical Research, 41(11), 1461-1471.
Hein, J. E., & Fokin, V. V. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2779-2792.
Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. [Link]
Parsons, A. T., et al. (2019). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Chemical Science, 10(43), 10058-10063.
Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. [Link]
Application Note: Design, Synthesis, and Photophysical Profiling of Triazole-Based Fluorescent Probes
Here is a comprehensive technical guide and protocol for the synthesis and application of fluorescent probes utilizing 2-Ethynyl-1,3,5-trimethoxybenzene. Design Rationale & Mechanistic Causality The development of highly...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive technical guide and protocol for the synthesis and application of fluorescent probes utilizing 2-Ethynyl-1,3,5-trimethoxybenzene.
Design Rationale & Mechanistic Causality
The development of highly sensitive fluorescent probes requires precise control over molecular conjugation and electronic distribution. 2-Ethynyl-1,3,5-trimethoxybenzene serves as a highly effective building block in the synthesis of Donor-π-Acceptor (D-π-A) fluorophores[1].
In this architecture, the 1,3,5-trimethoxybenzene moiety functions as a powerful electron-donating group (EDG). The three methoxy groups provide strong resonance stabilization, pushing electron density through the ethynyl π-bridge and into an electron-deficient acceptor core—typically a 1,2,3-triazole ring synthesized via click chemistry or cross-coupling[1]. This specific D-π-A push-pull system facilitates an intense Intramolecular Charge Transfer (ICT) upon excitation[1]. The resulting excited state is highly polar compared to the ground state, which induces a significant bathochromic (red) shift in emission and yields exceptional photoluminescence quantum yields (up to 88% in non-polar solvents)[2].
Furthermore, when these monomers are polymerized into Oligo(arylene ethynylene)s (OAEs), the resulting extended structures exhibit Aggregation-Induced Emission Enhancement (AIEE) in aqueous environments, making them ideal candidates for bioimaging and nanoscale sensing[3].
The synthesis of these advanced fluorescent probes relies on a three-step cascade: Sonogashira cross-coupling, Retro-Favorskii deprotection, and step-growth polycondensation[1][4].
Protocol A: Sonogashira Cross-Coupling (Synthesis of the D-π-A Intermediate)
Causality Check: Traditional amine bases can sometimes interfere with sensitive heterocyclic cores. Here, anhydrous potassium phosphate (
) is utilized as an inorganic base to facilitate the transmetalation step in the Pd/Cu catalytic cycle without inducing unwanted side reactions with the triazole core[1].
Preparation: Charge an oven-dried round-bottom flask with 5-iodo-1H-1,2,3-triazole (150 mg, 0.35 mmol) and 2-ethynyl-1,3,5-trimethoxybenzene (73.2 mg, 0.38 mmol)[1].
Catalyst Loading: Add the co-catalyst system consisting of
(80.8 mg, 0.38 mmol) and dissolve the entire mixture in anhydrous Tetrahydrofuran (THF)[1].
Reaction: Purge the system with argon and heat the reaction to 65 °C for 6 hours[1].
Validation & Isolation: Monitor via TLC. Upon completion, purify the crude product using silica gel column chromatography (Eluent: hexane/EtOAc = 2:1). The successful formation of the acyclic enediyne intermediate is validated by the isolation of a white solid (Expected Yield: ~74%, 128 mg)[1].
Protocol B: Retro-Favorskii Deprotection
Causality Check: The starting triazole often contains a protected alkyne (e.g., a 3-hydroxy-3-methylbut-1-ynyl group) to prevent premature polymerization. The Retro-Favorskii reaction selectively cleaves this protecting group under strongly basic conditions, yielding a terminal alkyne ready for polymerization while leaving the newly formed D-π-A conjugated backbone intact[1].
Preparation: Dissolve the isolated intermediate from Protocol A (1.00 equiv) in dry benzene (2.0 mL) using a syringe through a septum[1].
Deoxygenation: Bubble argon directly through the solution for 10 minutes to prevent oxidative alkyne coupling (Glaser coupling)[1].
Cleavage: Add well-ground anhydrous KOH (2.0 to 4.0 equiv) under a continuous stream of argon[1].
Reaction: Equip a reflux condenser and heat the flask in an oil bath at 75 °C until complete conversion is observed[1].
Protocol C: Step-Growth Polycondensation (Trz-OAE Synthesis)
Causality Check: Diisopropylamine (DIPA) is utilized here not only as a base but to maintain the solubility of the rigid, growing oligo(arylene ethynylene) polymer chains[4].
Polymerization: Combine the deprotected 4,5-diethynyltriazole with a 2,5-diiodohydroquinone spacer derivative in toluene[4].
Catalysis: Add
and under standard Sonogashira conditions, followed by DIPA[4].
Validation: Heat the mixture to drive the step-growth polycondensation. The final Trz-OAE fluorescent probes are isolated with expected yields ranging from 45% to 85%[4].
Photophysical Profiling & Data Presentation
The resulting 1,3,5-trimethoxybenzene-derived probes exhibit highly environment-sensitive fluorescence. In pure organic solvents, the strong electron-donating nature of the trimethoxy groups drives an intense ICT[2]. When introduced to aqueous environments (e.g., 30% water in DMSO), the hydrophobic polymer chains collapse into nanoscale aggregates. This physical restriction of intramolecular rotations minimizes non-radiative decay pathways, triggering a massive Aggregation-Induced Emission Enhancement (AIEE)[2][3].
Table 1: Photophysical Parameters of 2-Ethynyl-1,3,5-trimethoxybenzene-Derived Trz-OAE Probes
Application Note: Palladium Catalyst Selection and Optimization for Sonogashira Cross-Coupling with Electron-Rich Alkynes
Executive Summary The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp²)–C(sp) bonds in pharmaceutical and materials synthesis[1]. While the classical Pd(PPh₃)₄/CuI catalytic system...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp²)–C(sp) bonds in pharmaceutical and materials synthesis[1]. While the classical Pd(PPh₃)₄/CuI catalytic system is highly effective for electron-deficient or neutral substrates, it frequently fails when applied to electron-rich alkynes (e.g., alkyl-substituted alkynes) and unactivated electron-rich aryl chlorides. This application note provides a comprehensive, causality-driven guide to selecting the appropriate palladium catalysts and ligands to overcome the high activation barriers and competing side reactions inherent to these challenging substrates.
Mechanistic Divergence: The Causality Behind Catalyst Failure
In traditional Sonogashira couplings, copper(I) acetylides facilitate the transmetalation step. However, electron-rich alkynes are significantly less acidic than their electron-deficient counterparts, which drastically slows down the formation of the requisite copper acetylide[2]. Furthermore, the presence of copper often catalyzes the Glaser–Hay homocoupling of the alkyne, leading to the rapid consumption of the starting material before productive cross-coupling can occur[2].
To circumvent this, copper-free conditions are highly recommended. Under copper-free conditions, the mechanism diverges fundamentally based on the electronic nature of the alkyne[3]. For electron-poor alkynes, the reaction proceeds via a standard neutral palladium intermediate. Conversely, for electron-rich alkynes, the reaction pathway shifts to favor a cationic palladium complex , [Pd(II)(Ar)(L)(Amine)]⁺ X⁻[3]. In this pathway, the amine base (or solvent) acts as a nucleophile to displace the halide ligand, generating a highly electrophilic cationic palladium center that readily coordinates with the electron-rich alkyne.
Figure 1: Divergent mechanistic pathways in copper-free Sonogashira coupling based on alkyne electronics.
Catalyst & Ligand Selection Matrix
The successful coupling of electron-rich alkynes, particularly with unactivated aryl chlorides, requires ligands that are both sterically bulky and highly electron-rich. Dialkylbiarylphosphines (Buchwald ligands) such as XPhos and SPhos are the gold standard for this transformation[4].
Oxidative Addition: The electron-rich dicyclohexyl or di-tert-butyl phosphine moiety accelerates the oxidative addition of the palladium center into the strong C–Cl bond.
Reductive Elimination: The extreme steric bulk of the biphenyl backbone forces the aryl and alkynyl groups into close proximity, accelerating reductive elimination and preventing the catalyst from becoming trapped in stable, off-cycle intermediates.
Quantitative Yield Comparison
Table 1: Performance of Ligands in Cu-Free Sonogashira Couplings with Electron-Rich Alkynes[4][5]
Ligand System
Precatalyst
Aryl Halide
Alkyne Type
Base / Solvent / Temp
Yield (%)
XPhos
Pd(OAc)₂ (3 mol%)
4-Chlorotoluene
1-Octyne (Alkyl)
Cs₂CO₃ / MeCN / 80 °C
>85%
XPhos
Pd(OAc)₂ (3 mol%)
2-Chloro-m-xylene
Phenylacetylene
Cs₂CO₃ / MeCN / 80 °C
92%
SPhos
PdCl₂(MeCN)₂ (1 mol%)
4-Chloroanisole
Cyclohexylacetylene
K₂CO₃ / DMSO / 90 °C
88%
PPh₃
Pd(PPh₃)₄ (5 mol%)
4-Chlorotoluene
1-Octyne (Alkyl)
Et₃N / DMF / 100 °C
<10%
Self-Validating Experimental Protocol
The following protocol outlines a highly robust, copper-free methodology utilizing the XPhos Pd G3 precatalyst. The G3 precatalyst ensures the rapid generation of the active monoligated Pd(0) species without the need for harsh reductants, which is critical for maintaining catalytic efficiency.
Figure 2: Step-by-step experimental workflow for copper-free Sonogashira coupling.
Step-by-Step Methodology:
Preparation & Degassing: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 10 mL Schlenk flask with XPhos Pd G3 (0.02 mmol, 2 mol%), XPhos ligand (0.02 mmol, 2 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).
Causality: The addition of 1 equivalent of free XPhos ligand relative to the precatalyst prevents the premature agglomeration of Pd(0) into inactive palladium black, maintaining long-term catalytic turnover.
Solvent & Substrate Addition: Seal the flask with a septum. Via syringe, add anhydrous Acetonitrile (5.0 mL), followed by the aryl chloride (1.0 mmol, 1.0 equiv) and the electron-rich alkyl alkyne (e.g., 1-octyne) (1.5 mmol, 1.5 equiv).
Causality: Acetonitrile is a polar aprotic solvent that effectively stabilizes the cationic [Pd(II)(Ar)(L)(Amine)]⁺ intermediate required for the activation of electron-rich alkynes[3].
Thermal Activation: Stir the reaction mixture at 80 °C for 12–24 hours.
Causality: Elevated temperatures are necessary to overcome the high activation energy required for the oxidative addition of the unactivated C–Cl bond[2].
Workup & Filtration: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate in vacuo.
Self-Validation Check: Analyze the crude mixture via GC-MS or TLC.
Validation Metric: The complete absence of 1,4-disubstituted 1,3-diynes (Glaser homocoupling products) validates the efficacy of the copper-free environment. If homocoupling is observed, it indicates oxygen ingress during Step 1 or 2, compromising the system.
Purification: Purify the crude product via flash column chromatography (silica gel, typically using a Hexanes/EtOAc gradient) to isolate the pure internal alkyne.
Critical Optimization Parameters
Base Selection: While amines (e.g., Et₃N, pyrrolidine) are traditional, they can sometimes cause catalyst deactivation via competitive coordination. For XPhos-catalyzed reactions with aryl chlorides, inorganic bases like Cs₂CO₃ or K₂CO₃ in polar solvents (MeCN, DMSO) often provide superior yields by driving the deprotonation step without permanently occupying a coordination site on the palladium[2].
Slow Alkyne Addition: If trace homocoupling or alkyne decomposition is still observed despite copper-free conditions, implementing a syringe-pump addition of the electron-rich alkyne over 2–4 hours maintains a low steady-state concentration, driving the equilibrium toward the cross-coupled product[2].
References
1.[3] Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. ACS Publications. 3
2.[4] Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich. 4
3.[1] Sonogashira Coupling. Organic Chemistry Portal. 1
4.[2] Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC Books Gateway. 2
5.[5] Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of Pittsburgh. 5
Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC using 2-Ethynyl-1,3,5-trimethoxybenzene
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal chemistry, fragment-based drug discovery, and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application Area: Medicinal chemistry, fragment-based drug discovery, and materials science.
Introduction and Mechanistic Rationale
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, offering metabolic stability, strong hydrogen-bonding capabilities, and favorable physicochemical properties. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."
2-Ethynyl-1,3,5-trimethoxybenzene is a highly valuable terminal alkyne building block. The electron-rich trimethoxyphenyl moiety is frequently utilized in drug design to enhance binding affinity within hydrophobic pockets of target proteins [1]. When subjected to a Huisgen [3+2] cycloaddition with various organic azides, it yields functionalized triazole intermediates that serve as precursors for complex pharmacophores, such as hydrazone-1,2,3-triazole hybrids [1].
Causality in Experimental Design: The "Pseudo-Ligandless" Approach
Traditional CuAAC reactions often require bulky stabilizing ligands (e.g., TBTA or THPTA) to maintain copper in its active +1 oxidation state and prevent disproportionation. However, for the cycloaddition of 2-ethynyl-1,3,5-trimethoxybenzene, an optimized "pseudo-ligandless" protocol utilizing acetonitrile as the solvent has proven highly effective [2]. Acetonitrile acts not only as a solubilizing medium but also as a coordinating co-solvent (a pseudo-ligand) that stabilizes the Cu(I) intermediate, driving the catalytic cycle efficiently without the need for expensive exogenous ligands [2].
Figure 1: Catalytic workflow of the pseudo-ligandless CuAAC reaction.
Experimental Methodology
The following protocol outlines a self-validating, scalable methodology for synthesizing triazoles from 2-ethynyl-1,3,5-trimethoxybenzene.
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the target organic azide (4.52 mmol, 1.0 equiv) [2].
Add 10 mL of anhydrous acetonitrile to the flask to dissolve the azide. Rationale: Acetonitrile provides the necessary coordination environment for the subsequent copper addition.
Addition of the Alkyne:
Add 2-ethynyl-1,3,5-trimethoxybenzene (0.91 g, 4.75 mmol, 1.05 equiv) to the stirred solution [2]. A slight excess of the alkyne ensures complete consumption of the azide, which is often the more difficult component to separate during purification.
Catalyst Introduction:
Carefully add CuI (0.086 g, 0.45 mmol, 10 mol%) to the reaction mixture [2].
Critical Quality Attribute (CQA): The solution may briefly change color as the Cu(I)-acetylide complex forms. Ensure the system is adequately flushed with argon or nitrogen to prevent oxidation of Cu(I) to Cu(II), which would stall the catalytic cycle.
Reaction Execution:
Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) under an inert atmosphere for 2 to 6 hours [2].
Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting azide is fully consumed.
Workup and Purification:
Once complete, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (30 mL) and wash successively with saturated aqueous ammonium chloride (
) solution (2 × 20 mL) to sequester and remove copper salts.
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Quantitative Data and Optimization Parameters
The table below summarizes the optimized reaction parameters derived from literature benchmarks for this specific transformation[1, 2].
Parameter
Optimized Condition
Evaluated Range
Rationale for Optimization
Alkyne : Azide Ratio
1.05 : 1.00
1.0 : 1.0 to 1.2 : 1.0
Slight alkyne excess drives reaction to completion and simplifies chromatographic purification.
Catalyst Loading (CuI)
10 mol%
1 mol% to 20 mol%
10 mol% provides the optimal balance between reaction velocity (2-6 h) and ease of copper removal during workup.
Solvent System
Acetonitrile (100%)
MeCN, tBuOH/H2O, DMF
Acetonitrile acts as a pseudo-ligand, stabilizing Cu(I) without requiring exogenous additives like TBTA.
Temperature
Reflux (~82 °C)
Room Temp to 90 °C
Refluxing in MeCN ensures complete conversion within a single working day (2-6 h) compared to >24 h at room temperature.
References
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. ResearchGate.
Method
Navigating the Synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene Derivatives: A Guide to Protecting Group Strategies
Introduction: The Crucial Role of Ethynyl Protection In the landscape of modern organic synthesis, 2-ethynyl-1,3,5-trimethoxybenzene stands as a valuable building block, particularly in the construction of complex aromat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Crucial Role of Ethynyl Protection
In the landscape of modern organic synthesis, 2-ethynyl-1,3,5-trimethoxybenzene stands as a valuable building block, particularly in the construction of complex aromatic and heterocyclic scaffolds for pharmaceutical and materials science applications. The terminal alkyne, or ethynyl group, is a versatile functional handle, enabling a suite of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[1][2] However, the acidic nature of the acetylenic proton (pKa ≈ 25) presents a significant challenge. This acidity can lead to undesired side reactions, such as homo-coupling or catalyst deactivation, under various reaction conditions, necessitating a robust protecting group strategy to ensure chemoselectivity and high yields.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for the ethynyl function in 2-ethynyl-1,3,5-trimethoxybenzene. We will delve into the rationale behind experimental choices, provide detailed, validated protocols for protection and deprotection, and offer a comparative analysis of commonly employed protecting groups.
Selecting the Optimal Guardian: Criteria for Protecting Group Choice
The ideal protecting group for the ethynyl moiety should be easily and selectively introduced, remain stable throughout subsequent synthetic transformations, and be removed under mild conditions that do not compromise the integrity of the 2-ethynyl-1,3,5-trimethoxybenzene core or other functional groups present in the molecule. Silyl ethers are the most widely utilized class of protecting groups for terminal alkynes due to their favorable balance of stability and reactivity.[4] The choice among different silyl groups is primarily dictated by steric bulk, which directly correlates with their stability.[5]
The general order of stability for common silyl ethers is:
TMS < TES < TBDMS < TIPS < TBDPS [5]
For the purposes of this guide, we will focus on two of the most representative and versatile silyl protecting groups: Trimethylsilyl (TMS), known for its ease of removal, and Triisopropylsilyl (TIPS), which offers enhanced stability for more demanding multi-step syntheses.[3]
Comparative Analysis of TMS and TIPS Protecting Groups
Feature
Trimethylsilyl (TMS)
Triisopropylsilyl (TIPS)
Protecting Group
-Si(CH₃)₃
-Si(CH(CH₃)₂)₃
Steric Hindrance
Low
High
Stability
Less stable, sensitive to mild acid and base.[6][7]
More robust, stable to a wider range of conditions.[5]
Common Deprotection
K₂CO₃ in MeOH[6][8]; TBAF in THF[7]; Mild acid.[9]
TBAF in THF (may require heat)[7]; AgF in MeOH.[10][11]
Key Advantage
Facile removal under very mild conditions.
High stability allows for a broader synthetic window.
Consideration
May not be suitable for lengthy, multi-step syntheses.
Removal requires more specific and sometimes harsher conditions.
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Protection of 2-Ethynyl-1,3,5-trimethoxybenzene
This protocol describes the efficient silylation of the terminal alkyne using trimethylsilyl chloride. The reaction is typically carried out in the presence of a strong base to deprotonate the alkyne, followed by quenching with the silyl chloride.
Materials:
2-Ethynyl-1,3,5-trimethoxybenzene
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for anhydrous reactions.
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethynyl-1,3,5-trimethoxybenzene (1.0 eq).
Dissolve the starting material in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure to yield the crude TMS-protected product, which can be purified by flash column chromatography if necessary.
Protocol 2: Deprotection of (2-(Trimethylsilyl)ethynyl)-1,3,5-trimethoxybenzene
The TMS group is readily cleaved under mild basic conditions, regenerating the terminal alkyne.[6]
Slowly add n-butyllithium (1.1 eq) dropwise and stir at -78 °C for 30 minutes.
Add triisopropylsilyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
Work-up the reaction as described in steps 8-11 of Protocol 1.
Protocol 4: Deprotection of (2-(Triisopropylsilyl)ethynyl)-1,3,5-trimethoxybenzene
Due to its increased stability, the deprotection of the TIPS group often requires fluoride-based reagents or specialized silver-mediated methods.[10][11]
Dissolve the TIPS-protected alkyne (1.0 eq) in methanol or acetonitrile.
Add silver fluoride (1.5 eq) and stir the mixture at room temperature for 3-7 hours.[10][13]
Monitor the reaction by TLC for the disappearance of the starting material.
Upon completion, add dilute hydrochloric acid to hydrolyze the intermediate silver acetylide.[12]
Extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected alkyne.
Visualization of Synthetic Workflows
Caption: Synthetic pathways for TMS and TIPS protection and deprotection.
Orthogonality in Protecting Group Strategy
In complex syntheses, the ability to selectively remove one protecting group in the presence of another is paramount. This concept is known as orthogonality. The differential stability of TMS and TIPS groups provides an excellent example of an orthogonal protecting group strategy. For instance, a molecule containing both a TMS-protected alkyne and a TIPS-protected alcohol could have the TMS group selectively removed with mild base (e.g., K₂CO₃/MeOH) while leaving the more robust TIPS ether intact.[6][7] Subsequent removal of the TIPS group could then be achieved using fluoride ions.
Caption: Orthogonal deprotection strategy for TMS and TIPS groups.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from 2-ethynyl-1,3,5-trimethoxybenzene. Silyl ethers, particularly TMS and TIPS, offer a versatile and reliable means of protecting the terminal alkyne. By understanding the relative stabilities and deprotection conditions for these groups, chemists can devise robust and efficient synthetic routes. The protocols and comparative data presented in this application note serve as a practical guide for navigating these critical synthetic decisions, enabling the advancement of research and development in medicinal chemistry and materials science.
References
Valois-Escamilla, I., Rangel-Ramos, L. F., Sánchez-Escalera, J., & Álvarez-Hernández, A. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. Retrieved from [Link]
Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
Valois-Escamilla, I., Rangel-Ramos, L. F., Sánchez-Escalera, J., & Álvarez-Hernández, A. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. Retrieved from [Link]
Reddy, C. R., & Reddy, R. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Retrieved from [Link]
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
Fallis, A. G. (2000). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 2000(12), 1509-1524. Retrieved from [Link]
Wikipedia. (2023). Protecting group. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(7), 1845-1857. Retrieved from [Link]
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]
Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(4), 565-568. Retrieved from [Link]
Scale-up synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene derivatives
An Application Note for the Scale-Up Synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene and its Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethynyl-1,3,5-trimethoxybenzene and its s...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scale-Up Synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-1,3,5-trimethoxybenzene and its substituted analogues are pivotal building blocks in medicinal chemistry and materials science, frequently serving as precursors for complex molecular architectures. This application note provides a comprehensive guide for the scale-up synthesis of these valuable compounds. We delve into the strategic selection of the Sonogashira cross-coupling reaction, detailing the underlying mechanisms and critical process parameters that ensure a robust, efficient, and safe scale-up. This document offers a field-proven, step-by-step protocol, troubleshooting guidance, and essential safety considerations to empower researchers in advancing their drug development and materials research programs.
Introduction: The Strategic Importance of Arylalkynes
The 1,3,5-trimethoxybenzene scaffold is a privileged structure in organic synthesis, notably as a key intermediate for pharmaceuticals like Buflomedil, used for treating peripheral vascular disease.[1] The introduction of an ethynyl group at the 2-position unlocks a versatile handle for further chemical elaboration through carbon-carbon bond-forming reactions, making 2-ethynyl-1,3,5-trimethoxybenzene a highly sought-after intermediate.[2]
The Sonogashira cross-coupling reaction stands as the most powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[3] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it exceptionally suitable for the synthesis of complex molecules and ideal for transitioning from bench-scale to pilot-plant production.[4]
Mechanistic Rationale and Synthetic Strategy
The success of a scale-up campaign hinges on a deep understanding of the reaction mechanism, which informs all critical process decisions. The Sonogashira reaction is a palladium- and copper-co-catalyzed process that masterfully orchestrates two interconnected catalytic cycles.[5]
The Core Catalysis: A Tale of Two Cycles
The Palladium Cycle: This cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide (e.g., 2-Iodo-1,3,5-trimethoxybenzene), forming a Pd(II) complex. This step effectively "activates" the aryl halide.
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate. This increases the nucleophilicity of the alkyne.
Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex. This is followed by reductive elimination, which forges the desired C(sp)-C(sp²) bond, releases the final arylalkyne product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
A key consideration in scaling this reaction is the potential for a side reaction known as Glaser coupling, an oxidative homocoupling of the terminal alkyne to form a diyne impurity.[3] This is primarily mediated by the copper co-catalyst in the presence of oxygen. Therefore, maintaining a strictly inert atmosphere is paramount for achieving high purity on a large scale. Modern variations of the protocol, known as "copper-free" Sonogashira reactions, have been developed to circumvent this issue entirely and are often preferred for substrates sensitive to copper or when diyne formation is a significant concern.[6]
Visualizing the Synthetic Workflow
The overall process can be visualized as a two-stage approach: the preparation of the key aryl iodide precursor followed by the scale-up of the Sonogashira coupling.
Application Note: Advanced Purification Strategies for Sonogashira Cross-Coupling Products Containing the Trimethoxybenzene Moiety
Introduction & Mechanistic Challenges The Sonogashira cross-coupling reaction is a cornerstone methodology for synthesizing aryl alkynes, which are critical intermediates in pharmaceutical development and materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Challenges
The Sonogashira cross-coupling reaction is a cornerstone methodology for synthesizing aryl alkynes, which are critical intermediates in pharmaceutical development and materials science[1]. When synthesizing active pharmaceutical ingredients (APIs) or natural product analogs (such as combretastatin derivatives) that contain the trimethoxybenzene (TMB) moiety, downstream purification frequently becomes a severe bottleneck[2].
The TMB group introduces two distinct mechanistic challenges during purification:
Metal Coordination : The three electron-rich methoxy groups significantly increase the local electron density of the molecule. These oxygen atoms act as weak ligands, coordinating residual palladium (Pd) and copper (Cu) from the catalytic cycle. This coordination prevents standard liquid-liquid extraction (LLE) or simple silica filtration from reducing metal content to the <10 ppm regulatory threshold required for APIs[3].
Glaser Homocoupling Co-elution : The Sonogashira reaction relies on a Cu(I) co-catalyst, which, in the presence of trace oxygen, triggers the Glaser oxidative homocoupling of the terminal alkyne[4]. Because the TMB moiety dominates the polarity profile of the molecule, the resulting symmetric Glaser diyne (e.g., 1,4-bis(trimethoxyphenyl)buta-1,3-diyne) exhibits a retention factor (
) nearly identical to the desired asymmetric cross-coupled product, causing severe co-elution during chromatography.
Purification Workflow & Logic
To overcome these challenges, a self-validating, three-stage purification system is required. The logic is sequential: Copper must be removed first to prevent oxidative degradation during concentration; Palladium must be scavenged next to prevent column streaking; finally, the diyne is resolved using a shallow-gradient chromatographic method.
Figure 1: Sequential purification workflow for TMB-containing Sonogashira products.
Quantitative Phase Analysis
The following table summarizes the expected quantitative metrics at each stage of the purification protocol, demonstrating the step-wise elimination of impurities.
Purification Stage
Primary Objective
Yield Recovery (%)
Residual Pd (ppm)
Residual Cu (ppm)
Glaser Diyne (%)
Crude Mixture
N/A
100
> 1,500
> 2,000
5 - 15
Post-LLE (NH₄OH)
Cu Removal
95 - 98
~ 800
< 50
5 - 15
Post-Scavenging
Pd Removal
90 - 95
< 10
< 5
5 - 15
Post-Chromatography
Diyne Removal
80 - 85
< 5
< 1
< 0.1
Step-by-Step Methodologies
Protocol A: Reaction Quenching and Copper Extraction
Causality: Copper(I) iodide is used as a co-catalyst. If not removed immediately, Cu(I) can oxidize to Cu(II) during atmospheric exposure, promoting further Glaser homocoupling in the crude mixture or causing product degradation. Aqueous ammonia forms the highly water-soluble
complex, breaking the weak Cu-TMB coordination and pulling copper exclusively into the aqueous phase.
Dilute the crude Sonogashira reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).
Add an equal volume of 10% aqueous NH₄OH solution. (Note: If the substrate contains base-sensitive functional groups, substitute with 0.1 M aqueous EDTA).
Stir the biphasic mixture vigorously for 15–30 minutes at room temperature. The aqueous layer will turn deep blue, indicating the successful formation of the Cu-amine complex.
Transfer to a separatory funnel, isolate the organic phase, and wash twice with saturated aqueous NaCl (brine).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Palladium Scavenging using Macroporous Resins
Causality: The TMB moiety's oxygen atoms weakly coordinate palladium, making simple filtration through Celite or bare silica insufficient. Thiol-functionalized macroporous silica (e.g., SiliaMetS Thiol or QuadraPure TU) provides a significantly higher binding affinity for Pd species, effectively stripping the metal from the TMB product via chemisorption[5].
Dissolve the concentrated organic residue from Protocol A in a minimal amount of THF or EtOAc (approx. 5 mL per gram of crude material).
Add a thiol-functionalized silica scavenger. The recommended loading is 5 to 10 equivalents of scavenger relative to the initial Pd catalyst molarity.
Agitate the suspension at 40 °C for 4 to 12 hours. Crucial Step: Elevated temperature increases the kinetic rate of Pd diffusion into the macroporous resin skeleton.
Filter the mixture through a short pad of Celite to remove the Pd-bound resin. Wash the filter cake thoroughly with EtOAc.
Evaporate the filtrate to yield the metal-free crude product.
Protocol C: Chromatographic Resolution of Glaser Byproducts
Causality: Glaser diynes are highly conjugated and possess a polarity heavily influenced by the TMB groups. By utilizing a highly non-polar initial solvent system and a very shallow gradient, the slight polarity difference imparted by the asymmetry of the cross-coupled product can be exploited. Dry-loading is mandatory because the electron-rich TMB group causes severe tailing (streaking) if liquid-loaded in polar solvents.
Dry-Loading : Dissolve the metal-free crude in a minimum volume of Dichloromethane (DCM). Add bare silica gel (1:2 ratio of crude mass to silica mass) and evaporate the solvent completely until a free-flowing powder is obtained.
Pack a flash chromatography column with silica gel using 100% Hexanes.
Load the dry powder onto the top of the column bed and cap with a thin layer of sand.
Elute using a highly shallow gradient of Hexanes to Ethyl Acetate (e.g., 0% to 15% EtOAc over 10 to 15 column volumes).
Monitor fractions via TLC (UV active at 254 nm). The symmetric Glaser diyne typically exhibits a slightly lower overall dipole moment than the asymmetric TMB-alkyne, causing it to elute just before the desired product.
Pool the pure fractions and concentrate under reduced pressure to afford the final, API-grade TMB-alkyne.
References
[1] Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. 1
[2] Application Notes and Protocols: Sonogashira Coupling of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem. 2
[3] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. 3
[4] Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. 4
[5] Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development. 5
Technical Support Center: Optimizing Reaction Temperature for the Sonogashira Coupling of 2-Ethynyl-1,3,5-trimethoxybenzene
Welcome to the Advanced Troubleshooting Portal. This guide is engineered for researchers, scientists, and drug development professionals encountering yield bottlenecks, homocoupling side reactions, or stalled transmetala...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Portal. This guide is engineered for researchers, scientists, and drug development professionals encountering yield bottlenecks, homocoupling side reactions, or stalled transmetalation when utilizing 2-ethynyl-1,3,5-trimethoxybenzene in Sonogashira cross-coupling workflows.
As a highly electron-rich and sterically encumbered terminal alkyne, this substrate deviates significantly from standard phenylacetylene models, requiring precise thermal control to achieve catalytic turnover.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the decision tree below to diagnose the root cause of your coupling failure based on crude LC-MS analysis.
Diagnostic workflow for resolving temperature-dependent Sonogashira coupling failures.
Part 2: Core FAQs & Mechanistic Causality
Q1: Why does 2-ethynyl-1,3,5-trimethoxybenzene require strict temperature optimization compared to simple terminal alkynes?A1: The substrate features three strongly electron-donating methoxy groups (+M effect) that render the alkyne highly electron-rich, while simultaneously creating significant steric bulk. During the catalytic cycle, the formation of the copper acetylide intermediate is facile. However, the subsequent transmetalation of this bulky, electron-rich acetylide onto the Palladium(II) center has a high activation energy barrier. If the reaction temperature is too low (e.g., 20–25 °C), the cycle stalls at the transmetalation step[1].
Q2: I am isolating massive amounts of a diyne byproduct (m/z 383) at room temperature. How does temperature dictate this?A2: You are observing Glaser–Hay homocoupling. Temperature dictates the dominant catalytic pathway. At room temperature, the sluggish transmetalation causes the highly nucleophilic copper acetylide to accumulate. In the presence of even trace atmospheric oxygen, an oxygen-promoted radical pathway takes over, rapidly dimerizing the alkyne into a diyne[1]. Elevating the temperature accelerates the Pd-mediated oxidative addition and transmetalation, allowing the desired cross-coupling to outcompete the homocoupling pathway[1][2].
Q3: Should I increase the temperature to 100 °C or higher to force the reaction to completion?A3: This is highly discouraged unless using specialized, highly stable ligands. While elevated temperatures (e.g., 130 °C) can strongly favor cross-coupling[1], standard palladium catalysts (like Pd(PPh₃)₄) are prone to thermal degradation into inactive palladium black at excessively high temperatures[3]. Furthermore, the electron-rich trimethoxybenzene moiety can undergo thermal dealkylation or decomposition. The optimal thermal "Goldilocks zone" for this specific substrate using standard catalysts is typically 65 °C[2].
Part 3: Quantitative Data Analysis
The following table summarizes the causal relationship between reaction temperature, pathway dominance, and expected yields for 2-ethynyl-1,3,5-trimethoxybenzene using standard Pd/Cu catalytic systems.
Temperature (°C)
Atmosphere
Dominant Pathway
Expected Cross-Coupling Yield
Expected Homocoupling Yield
Catalyst State
20–25 °C
Trace O₂
Glaser Homocoupling
< 20%
> 70%
Stable
65 °C
Anaerobic
Sonogashira
74–85%
< 10%
Stable
110 °C+
Anaerobic
Decomposition
< 40%
< 20%
Pd Black
Part 4: Mechanistic Pathway Divergence
Competing Sonogashira and Glaser catalytic cycles highlighting temperature dependence.
Part 5: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.
Optimized for standard substrates where transmetalation needs thermal assistance without degrading the catalyst[2].
Preparation & Degassing: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 2-ethynyl-1,3,5-trimethoxybenzene (1.1 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and K₃PO₄ (2.0 eq). Seal and subject to three strict freeze-pump-thaw cycles. (Causality: Absolute removal of O₂ shuts down the radical Glaser pathway).
Solvent Addition: Add freshly distilled, sparged THF (0.1 M) via a gas-tight syringe under argon.
Thermal Activation: Submerge the flask in a pre-heated oil bath at 65 °C . Stir vigorously for 6 hours. (Causality: 65 °C provides the exact activation energy required to overcome the steric hindrance of the 1,3,5-trimethoxy groups during transmetalation).
In-Process Validation Check: At
hours, extract a 50 µL aliquot under argon, dilute in 1 mL MeCN, and analyze via LC-MS (UV 254 nm).
Validation Criteria: Look for the diyne byproduct mass (
383 ). If the Area Under the Curve (AUC) of 383 exceeds 10% relative to the desired product, the system has an oxygen leak. Halt, discard, and restart with stricter Schlenk technique.
Workup: Cool to room temperature, filter through a celite pad to remove inorganic salts, concentrate, and purify via flash chromatography.
Protocol B: Copper-Free Sonogashira (80 °C)
For highly sensitive batches where the Glaser homocoupling cannot be suppressed via degassing alone[3][4].
Preparation: To a Schlenk flask, add the aryl halide (1.0 eq), 2-ethynyl-1,3,5-trimethoxybenzene (1.2 eq), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%). Do not add CuI.
Solvent/Base Addition: Add degassed Triethylamine (3.0 eq) and DMF (0.1 M).
Thermal Activation: Heat the reaction to 80 °C . (Causality: The absence of the copper acetylide intermediate means direct carbopalladation or alternative transmetalation must occur, which inherently requires higher thermal energy).
In-Process Validation Check: At
hours, extract an aliquot and analyze via LC-MS.
Validation Criteria: The absolute absence of
383 confirms the successful suppression of the Glaser pathway. If unreacted aryl halide persists but the alkyne is consumed, the reaction temperature is too low. Increase temperature by 10 °C increments (up to a maximum of 90 °C).
Part 6: References
Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling
Source: organic-chemistry.org
URL:[Link]
Sonogashira Coupling | Synthetic Methods in Drug Discovery
Source: rsc.org
URL:[Link]
Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties
Source: mdpi.com
URL:[Link]
Technical Support Center: Troubleshooting Low Yields in CuAAC with 2-Ethynyl-1,3,5-trimethoxybenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions that deviate from the textbook...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions that deviate from the textbook "quantitative yield" paradigm. When working with 2-ethynyl-1,3,5-trimethoxybenzene , you are dealing with a pathologically difficult substrate.
This guide dissects the mechanistic bottlenecks causing your low yields and provides a self-validating, field-proven protocol to rescue your experiments.
Part 1: Mechanistic Root Cause Analysis
To solve the yield issue, we must first understand the specific chemical environment of 2-ethynyl-1,3,5-trimethoxybenzene. Standard CuAAC conditions (e.g., CuSO₄, TBTA, ambient air) will almost certainly fail here due to two compounding factors:
The Double-Ortho Steric Blockade: The ethynyl group at position 2 is flanked by two bulky methoxy groups at positions 1 and 3. The CuAAC mechanism requires the formation of a dinuclear or trinuclear copper(I) acetylide intermediate[1]. The ortho-methoxy groups physically impede the approach of the copper-azide complex, drastically increasing the activation energy required for the metallacycle formation[2].
Electronic Deactivation: The three methoxy groups are strongly electron-donating via resonance (+M effect). This raises the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. CuAAC is kinetically favored by electron-deficient alkynes; the electron-rich nature of this substrate sluggishly delays the cycloaddition step.
The Parasitic Pathway (Glaser Homocoupling): Because the primary cycloaddition is bottlenecked by the factors above, the lifetime of the copper(I) acetylide intermediate is severely prolonged. If any dissolved oxygen is present, this intermediate is rapidly shunted into an oxidative homocoupling pathway (Glaser coupling), consuming your valuable alkyne to form an unreactive diyne byproduct[3][4].
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction stalls at 15% conversion. Should I just increase the CuSO₄ catalyst loading?A1: No. Increasing unchelated copper will only accelerate oxidative side reactions and induce catalyst aggregation[5]. The root cause is the steric clash. You must switch your ligand. Standard ligands like TBTA are too rigid and do not sufficiently accelerate the reaction for hindered substrates. Switch to BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). BTTAA provides superior stabilization of the Cu(I) oxidation state while maintaining enough flexibility to accommodate bulky ortho-substituted phenylacetylenes, increasing reaction rates significantly[5][6].
Q2: I am observing a major byproduct on my LC-MS with exactly double the mass of my alkyne. How do I prevent this?A2: You are observing the Glaser homocoupling diyne byproduct[3]. Since your substrate reacts slowly, trace oxygen has ample time to oxidize the Cu(I) acetylide[4]. To eliminate this, you must strictly degas all solvents (via freeze-pump-thaw or continuous argon sparging) and increase the amount of the reducing agent (sodium ascorbate) to 10 equivalents relative to copper. This ensures any oxidized Cu(II) is instantly reduced back to the active Cu(I) state[3].
Q3: My reaction mixture turns cloudy after 30 minutes. Is this normal?A3: Cloudiness indicates precipitation of either the catalyst complex or the hydrophobic alkyne. 2-Ethynyl-1,3,5-trimethoxybenzene is highly lipophilic. Standard 1:1 t-BuOH/H₂O mixtures often fail to keep it solvated, leading to aggregation and reaction stalling[7]. Switch to a more solubilizing solvent system such as DMSO/H₂O (4:1) or DMF/H₂O (4:1) to maintain a homogeneous catalytic environment.
Part 3: Mechanistic Workflow & Logic
Caption: Mechanistic workflow and optimization logic for sterically hindered CuAAC reactions.
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and yield for highly hindered, electron-rich alkynes.
Ligand
Solvent System
Atmosphere
Ascorbate (eq to Cu)
Temp (°C)
Observation
Yield (%)
TBTA
t-BuOH/H₂O (1:1)
Air
2x
25
Incomplete conversion, heavy diyne formation
< 15%
THPTA
t-BuOH/H₂O (1:1)
Argon
5x
40
Sluggish reaction, minor precipitation
~ 45%
BTTAA
DMSO/H₂O (4:1)
Air
5x
40
Moderate conversion, visible diyne byproduct
~ 60%
BTTAA
DMSO/H₂O (4:1)
Argon
10x
45
Rapid conversion, clean LC-MS profile
> 95%
Part 5: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to confirm the integrity of the catalytic cycle at each step.
Solvent Preparation & Degassing:
Prepare a 4:1 mixture of DMSO and Milli-Q water. Sparge the solvent continuously with Argon for at least 30 minutes prior to use. Causality: Removing dissolved O₂ is the only way to kinetically outcompete the Glaser coupling side reaction.
Catalyst Pre-Complexation (Checkpoint 1):
In a separate vial under Argon, mix the CuSO₄·5H₂O (5 mol%) and BTTAA ligand (10 mol%) in a small volume of the degassed solvent.
Validation Check: The solution must turn a clear, light blue color, confirming the formation of the Cu(II)-BTTAA complex.
Catalyst Activation (Checkpoint 2):
Add the freshly prepared Sodium Ascorbate solution (50 mol%) to the pre-complexed catalyst.
Validation Check: The solution must immediately turn colorless or very pale yellow . If the solution remains blue or turns green, your ascorbate has oxidized and is dead. Discard and prepare a fresh ascorbate solution.
Substrate Addition:
In the main reaction flask (purged with Argon), dissolve the alkyne (1.0 eq) and azide (1.2 eq) in the remaining degassed DMSO/H₂O solvent.
Reaction Initiation:
Inject the activated, colorless Cu(I)-BTTAA catalyst solution into the main reaction flask. Seal the flask and heat to 45 °C. Causality: The slight elevation in temperature provides the necessary kinetic energy to overcome the steric barrier of the ortho-methoxy groups.
Monitoring (Checkpoint 3):
Monitor the reaction via TLC or LC-MS after 2 hours.
Validation Check: You should observe the disappearance of the alkyne without the appearance of a highly non-polar spot (which would indicate the diyne byproduct). If the diyne is absent, your degassing protocol was successful.
Part 6: References
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Source: acs.org. 3
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Source: nih.gov. 4
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Source: tdl.org. 1
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Source: acs.org. 6
Comparison of the labelling efficiency in vitro and within the E. coli cytoplasm. Source: researchgate.net.5
troubleshooting low yield in copper-catalyzed click reactions. Source: benchchem.com. 7
(A) CuAAC reaction of the alkyne 3 and RN 3. Source: researchgate.net. 2
Technical Support Center: Catalyst Poisoning Issues with 2-Ethynyl-1,3,5-trimethoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethynyl-1,3,5-trimethoxybenzene. This guide is designed to provide in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethynyl-1,3,5-trimethoxybenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning issues that may arise during your experiments. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your research.
I. Understanding the Challenge: The Unique Reactivity of 2-Ethynyl-1,3,5-trimethoxybenzene
2-Ethynyl-1,3,5-trimethoxybenzene is a valuable building block in organic synthesis. However, its unique electronic properties, stemming from the electron-rich trimethoxyphenyl group, can present specific challenges in transition metal-catalyzed reactions, particularly concerning catalyst stability and activity. The high electron density on the aromatic ring can influence the reactivity of the alkyne and its interaction with the metal center of the catalyst, potentially leading to deactivation pathways that are less common with electron-poor or sterically hindered alkynes.
This guide will focus on two primary reaction types where catalyst poisoning is frequently encountered with this substrate:
Q1: What are the most common symptoms of catalyst poisoning when working with 2-Ethynyl-1,3,5-trimethoxybenzene?
A1: The primary indicators of catalyst poisoning are often a significant slowdown or complete halt of the reaction, resulting in low conversion of your starting material.[1] Other common symptoms include:
Formation of a black precipitate (Palladium black): This is a clear sign of palladium catalyst decomposition and agglomeration, rendering it inactive.[2]
Inconsistent results between batches: This can point to variations in the purity of your 2-ethynyl-1,3,5-trimethoxybenzene or other reagents.
Formation of side products: The appearance of unexpected products, such as homocoupled diynes (Glaser coupling) in Sonogashira reactions, can indicate that the desired catalytic cycle is being inhibited.[2]
Q2: Can the electron-rich nature of 2-Ethynyl-1,3,5-trimethoxybenzene directly poison the catalyst?
A2: While not a direct "poison" in the classical sense like sulfur or heavy metals, the electron-donating nature of the three methoxy groups can contribute to catalyst deactivation.[3] The increased electron density on the alkyne can lead to stronger binding to the metal center. This strong coordination can sometimes inhibit subsequent steps in the catalytic cycle, such as reductive elimination, effectively slowing down or stopping the reaction. In some cases, this can make the catalyst more susceptible to other deactivation pathways.
Q3: What are the most likely sources of catalyst poisons in my reaction?
A3: Catalyst poisons are often introduced through impurities in the reagents and solvents.[4] Common culprits include:
Oxygen: A major cause of palladium catalyst decomposition (formation of palladium black) and promotes the undesirable homocoupling of alkynes in Sonogashira reactions.[2]
Water: Can interfere with many catalytic cycles, especially in reactions that are sensitive to moisture.
Impurities in 2-Ethynyl-1,3,5-trimethoxybenzene: Residual starting materials from its synthesis or byproducts of degradation can act as poisons.
Impurities in solvents and bases: Peroxides in ethers (like THF) or impurities in amine bases can deactivate the catalyst.
Q4: Can I regenerate a poisoned catalyst?
A4: In some cases, catalyst regeneration is possible, but its success depends on the nature of the poison and the catalyst.[5]
Reversible Poisoning: If the poison is weakly adsorbed, it may be removed by washing the catalyst or by thermal treatment.[5]
Irreversible Poisoning: If the poison forms a strong chemical bond with the catalyst, regeneration may not be feasible, and replacement of the catalyst is necessary.[5] For palladium catalysts that have agglomerated into palladium black, regeneration is generally not practical in a standard laboratory setting.
III. Troubleshooting Guide: Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental reaction for forming carbon-carbon bonds with terminal alkynes. However, its success is highly dependent on the stability of the palladium and copper catalysts.
Issue 1: Low or No Product Yield
A lack of product formation is a common issue. The following troubleshooting workflow can help identify the root cause.
Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Ethynyl-1,3,5-trimethoxybenzene Reaction Mixtures
Welcome to the Technical Support Center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium from reaction mixtures containing 2-Ethynyl-1,3,5-trimethoxybenzene. As an electron-rich and sterically hindered alkyne, this substrate can present unique challenges in achieving the stringent purity levels required for downstream applications, particularly in pharmaceutical development where regulatory limits on elemental impurities are strictly enforced.[1][2]
This document is structured to provide a logical workflow, from identifying common problems to implementing robust and validated purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my 2-Ethynyl-1,3,5-trimethoxybenzene reaction mixture so challenging?
The primary challenge stems from the electron-rich nature of the 1,3,5-trimethoxybenzene ring system. The oxygen atoms of the methoxy groups can coordinate with palladium species, forming stable complexes that are difficult to break apart and remove using standard methods. This interaction can lead to higher than expected levels of residual palladium in your purified product.
Q2: What are the most common methods for palladium removal in reactions of this type?
The most prevalent and effective methods include:
Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas. The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.[3]
Filtration through Celite®: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[3]
Column Chromatography: Silica gel chromatography can be effective, but palladium species may sometimes co-elute with the product, especially if there are strong interactions.
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[2][4]
Q4: How can I quantify the amount of residual palladium in my final product?
The most common and accurate methods for quantifying trace levels of palladium are instrumental techniques such as:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and accuracy.[5][6][7]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, it is still a powerful technique for quantifying elemental impurities.
Atomic Absorption Spectroscopy (AAS): A well-established technique for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from 2-Ethynyl-1,3,5-trimethoxybenzene reaction mixtures.
Issue 1: Incomplete Removal of Palladium
Symptom: The final product shows residual palladium content above the acceptable limit (e.g., >10 ppm) in elemental analysis (e.g., ICP-MS).
Possible Cause 1: Inefficient Scavenger Performance.
Solution:
Increase Scavenger Equivalents: The electron-rich nature of your product may require a higher amount of scavenger. Increase the equivalents of the scavenger relative to the initial palladium loading.
Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[4]
Screen Different Scavengers: The choice of scavenger is critical and depends on the specific palladium species in your reaction mixture. A screening of different types of scavengers (thiol, amine, etc.) is highly recommended.
Possible Cause 2: Strong Product-Palladium Interaction.
Solution:
Solvent Exchange: Before scavenging, consider a solvent swap to a system where the product-palladium interaction is weaker.
pH Adjustment: In some cases, a mild acidic or basic wash prior to scavenging can help to disrupt the palladium complexes. Exercise caution to avoid product degradation.
Issue 2: Significant Product Loss During Purification
Symptom: Low yield of the final product after the palladium removal step.
Possible Cause: Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon.
Solution:
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.[3]
Screen Different Scavengers: Some scavengers may have lower non-specific binding to your product.
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. Experiment with different solvents to find one that minimizes product loss while maintaining good scavenging efficiency.
Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization or preparative HPLC.
Decision Workflow for Palladium Removal
The following diagram illustrates a decision-making workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Comparative Data of Palladium Removal Methods
The following table summarizes the performance of common palladium removal techniques. The efficiency can vary significantly depending on the specific reaction conditions.
Method
Typical Efficiency
Advantages
Disadvantages
Thiol-Functionalized Silica
>95%
High selectivity for palladium, good for a wide range of Pd species.[4][8]
Higher cost compared to activated carbon.
Amine-Functionalized Silica
80-95%
Effective for certain palladium complexes.
Can interact with acidic functional groups in the product.
May not be effective for strongly complexed palladium.
Experimental Protocols
Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica
This protocol provides a general procedure for using a thiol-based scavenger.
Caption: Experimental workflow for palladium scavenging.
Step-by-Step Methodology:
Quantify Initial Palladium: If possible, determine the concentration of residual palladium in the crude product solution using a technique like ICP-MS.[5] If this is not feasible, estimate the amount of palladium based on the initial catalyst loading.
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).
Scavenging: Add the calculated amount of the scavenger to the solution. Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours.
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Analysis: Analyze the palladium content of the purified product to confirm its removal.
Protocol 2: Palladium Removal Using Activated Carbon
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
Wash and Concentrate: Wash the carbon cake with fresh solvent, combine the filtrates, and concentrate.
Analyze: Analyze the purified product for residual palladium and product recovery.
References
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Retrieved from [Link]
Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from [Link]
Metal Scavengers in Process Chemistry An Investigative Study - Biotage. (n.d.). Retrieved from [Link]
Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. (2016, September 1). Retrieved from [Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (n.d.). Retrieved from [Link]
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Retrieved from [Link]
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Organic Process Research & Development - ACS Publications. (2014, April 14). Retrieved from [Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20). Retrieved from [Link]
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in - Purdue e-Pubs. (2011, April 1). Retrieved from [Link]
Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. (n.d.). Retrieved from [Link]
Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant - PMC. (n.d.). Retrieved from [Link]
Chemicals from Alkynes with Palladium Catalysts - CORE. (n.d.). Retrieved from [Link]
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Retrieved from [Link]
Analysis of palladium by high resolution ICP-MS - ResearchGate. (2019, December 31). Retrieved from [Link]
Palladium-Catalyzed Synthesis of Alkynes via a Tandem Decarboxylation/Elimination of (E)-Enol Triflates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30). Retrieved from [Link]
Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]
Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]
Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes -.:. Michael Pittelkow .:. (2013, July 23). Retrieved from [Link]
(PDF) The Reduction of Alkynes Over Pd-Based Catalyst Materials - A Pathway to Chemical Synthesis - ResearchGate. (2025, August 7). Retrieved from [Link]
Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved from [Link]
Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates - Organic Syntheses. (n.d.). Retrieved from [Link]
Technical Support Center: Troubleshooting 2-Ethynyl-1,3,5-trimethoxybenzene Deprotonation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat the deprotonation of 2-Ethynyl-1,3,5-trimethoxybenzene as a textbook terminal alkyne react...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat the deprotonation of 2-Ethynyl-1,3,5-trimethoxybenzene as a textbook terminal alkyne reaction, only to be met with complex mixtures, baseline impurities, or degraded starting material.
While the terminal alkyne is thermodynamically acidic, the highly electron-rich 1,3,5-trimethoxybenzene core introduces severe chemoselectivity traps. This guide dissects the causality behind these side reactions and provides field-proven, self-validating troubleshooting protocols to ensure your synthesis stays on track.
Part 1: Quantitative Data & Reactivity Profiling
To successfully manipulate this molecule, you must first understand the competing thermodynamic and kinetic parameters at play.
Table 1: Thermodynamic vs. Kinetic Parameters in 2-Ethynyl-1,3,5-trimethoxybenzene
Reactive Site
Approximate pKa
Deprotonation Kinetics
Preferred Base for Site Isolation
Common Undesired Side Reaction
Terminal Alkyne
~25
Moderate
iPrMgCl, NaH, LDA
Glaser Homocoupling (if O₂ present)
Aromatic Ring (C4/C6)
~27–29
Very Fast (Coordination-driven)
n-BuLi / TMEDA
Directed Ortho Metalation (DoM)
Methoxy Group (Ether)
N/A
Slow (Nucleophilic attack)
None (Avoid t-BuLi)
Demethylation (Ether Cleavage)
Part 2: Troubleshooting Guides & FAQs
Q1: Why does n-BuLi yield a complex mixture instead of a clean acetylide?The Causality: You have fallen into the classic trap of Directed Ortho Metalation (DoM) . According to, methoxy groups act as powerful Directing Metalation Groups (DMGs)[1]. When you introduce an alkyllithium reagent like n-BuLi, the lithium cation strongly coordinates to the lone pairs of the methoxy oxygens. This kinetic pre-equilibrium directs the basic carbanion to deprotonate the adjacent aromatic protons (C4 or C6) rather than the alkyne. This results in a mixture of aryl lithium species, acetylides, and dianions[2].
The Fix: Break the coordination. Switch from a lithium-based base to a Grignard reagent (e.g., iPrMgCl). While magnesium is oxophilic, iPrMgCl is thermodynamically incapable of deprotonating the aromatic ring (arene pKa ~27–29), but it is sufficiently basic to deprotonate the terminal alkyne (pKa ~25)[3].
Q2: Why am I observing a dark, highly polar baseline spot on my TLC after base addition?The Causality: This indicates Glaser/Hay Homocoupling . Acetylide anions are highly reactive nucleophiles[4]. If your solvent is not strictly degassed, trace oxygen acts as an oxidant, coupling two terminal alkynes together to form a highly conjugated diyne impurity.
The Fix: Implement strict Schlenk techniques. Freeze-pump-thaw your THF and ensure a high-purity argon atmosphere.
Q3: Can using t-BuLi or heating the reaction cause degradation of the trimethoxybenzene core?The Causality: Yes. Extremely strong and bulky nucleophiles like t-BuLi can undergo nucleophilic attack on the methyl group of the ether rather than acting solely as a base. This results in ether cleavage (demethylation) and the formation of a phenoxide, completely destroying your substrate. Never exceed -78 °C if t-BuLi must be used, though it is highly discouraged for this substrate.
Part 3: Mechanistic Workflow
The following diagram illustrates the logical pathways and side reactions dictated by your choice of base and reaction conditions.
Logical pathways of 2-Ethynyl-1,3,5-trimethoxybenzene reactivity based on base selection.
Part 4: Self-Validating Experimental Protocol
To ensure chemoselective deprotonation of the terminal alkyne without triggering DoM, utilize the following optimized Grignard methodology.
Protocol: Selective Alkyne Deprotonation via iPrMgCl
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity argon.
Dissolution: Dissolve 2-Ethynyl-1,3,5-trimethoxybenzene (1.0 eq) in anhydrous, degassed THF to reach a 0.1 M concentration.
Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and stir for 5 minutes.
Base Addition: Dropwise add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.05 eq) via a gas-tight syringe over 10 minutes.
Causality Note: By avoiding lithium, we bypass the kinetic coordination regime. The Grignard reagent acts strictly on thermodynamic acidity[3].
Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 30 minutes to ensure complete formation of the alkynylmagnesium halide.
Self-Validation Step (Critical): Before adding your electrophile, withdraw a 0.1 mL aliquot via syringe and quench it into an NMR tube containing 0.5 mL of D₂O. Analyze via ¹H NMR.
Success Criteria: You should observe the complete disappearance of the alkyne proton (~3.5 ppm). The aromatic protons (~6.1 ppm) must remain perfectly integrated at 2H. If the aromatic integration is less than 2H, DoM has occurred.
Electrophile Addition: Cool the mixture back to the required temperature (e.g., 0 °C) before introducing the coupling partner.
References
Nucleophilic Reactivity of Deprotonated Alkynes - Chemistry LibreTexts.
Directed Ortho Metalation - Chem-Station Int. Ed.
Alkylation of Terminal Alkynes in Organic Synthesis - Chemistry Steps.
Chemical Reactivity: Directed ortho-Metalation - MSU Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: REGIO-24601
Subject: Overcoming Steric Hindrance & Controlling Regioselectivity in Aryl Alkynes
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Substrate Challenge
You are working with 2-Ethynyl-1,3,5-trimethoxybenzene . Before proceeding, we must acknowledge the specific physicochemical hurdles this substrate presents.
Steric "Picket Fence": The alkyne at position 2 is flanked by methoxy groups at positions 1 and 3. This creates significant steric crowding (ortho-effect), which kinetically inhibits the formation of the metallacycle intermediates required for catalysis.
Electronic Enrichment: The three methoxy groups make the aromatic ring highly electron-rich. While this increases the nucleophilicity of the alkyne, the steric penalty often dominates, leading to stalled reactions or poor regiocontrol under "standard" conditions.
This guide provides self-validating protocols to force this reaction to completion while strictly maintaining regioselectivity for either the 1,4-isomer (via CuAAC) or the 1,5-isomer (via RuAAC) .
Module 1: Targeting the 1,4-Regioisomer (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole.[1][2] However, for your hindered substrate, standard CuSO₄/Ascorbate conditions often fail because the copper acetylide intermediate cannot form or is too unstable.
The Protocol: Ligand-Accelerated Catalysis
To overcome the ortho-methoxy steric clash, you must use a stabilizing ligand that accelerates the reaction and protects the Cu(I) oxidation state.
Ligand (Critical):THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA . THPTA is preferred for aqueous solubility and higher turnover rates with hindered substrates.
Solvent: t-BuOH/Water (1:1) or DMSO/Water (if solubility is an issue).
Temperature: 40–60°C (Heat is often necessary to overcome the steric activation barrier).
Step-by-Step Workflow
Stock Preparation:
Dissolve 2-Ethynyl-1,3,5-trimethoxybenzene (1.0 equiv) and your Azide (1.0–1.2 equiv) in t-BuOH (or DMSO).
Prepare freshly made 500 mM Sodium Ascorbate in water.
Complexation (The "Pre-Mix"):
Crucial Step: Mix the CuSO₄ and THPTA solutions before adding them to the reaction. The Cu-Ligand complex must form first to prevent copper precipitation or oxidation. Use a ratio of 1:2 (Cu:Ligand).
Reaction Assembly:
Add the Cu-THPTA complex (5 mol% Cu) to the substrate mixture.
Add Sodium Ascorbate (10 mol%) last to initiate the reaction.
Seal the vial and heat to 50°C.
Monitoring:
Monitor via LC-MS. If conversion <50% after 4 hours, add a second bolus of Ascorbate (to reduce oxidized copper) and increase temp to 65°C.
Expert Insight: If the reaction turns yellow/green, your Cu(I) has oxidized to Cu(II) and the reaction has stalled. Add more ascorbate immediately. The active catalyst is colorless or slightly yellow.
Module 2: Targeting the 1,5-Regioisomer (RuAAC)
Ruthenium catalysis (RuAAC) is required for the 1,5-isomer.[4] Unlike CuAAC, this mechanism involves oxidative coupling to form a ruthenacycle.[4]
The Protocol: Cp* Control
The steric bulk of your substrate requires a robust catalyst. The pentamethylcyclopentadienyl (Cp*) ligand is non-negotiable for 1,5-selectivity, but the bulky ortho-methoxy groups may slow down the reductive elimination step.
Alternative: Cp*RuCl(PPh₃)₂ (Often slower for hindered substrates due to phosphine dissociation issues).
Solvent: 1,4-Dioxane or THF (Anhydrous).
Atmosphere: Strictly Inert (Nitrogen/Argon).
Step-by-Step Workflow
Setup:
In a glovebox or under active Argon flow, dissolve 2-Ethynyl-1,3,5-trimethoxybenzene (1.0 equiv) and Azide (1.0 equiv) in degassed 1,4-Dioxane (0.2–0.5 M concentration).
Catalyst Addition:
Add Cp*RuCl(COD) (2–5 mol%).
Note: For this hindered substrate, starting at 5 mol% is safer than the standard 1 mol%.
Thermal Activation:
The reaction will not proceed at room temperature due to the steric clash.
Heat to 60–80°C .
Workup:
Ru-catalysts can be difficult to remove. Filter through a small pad of silica gel immediately after cooling to remove the metal species.
Module 3: Troubleshooting & Diagnostics
Decision Tree for Optimization
Use the following logic flow to diagnose stalled reactions specifically for hindered alkynes.
Figure 1: Troubleshooting logic for hindered alkyne click reactions. Note the emphasis on heat and ligand choice for sterically demanding substrates.
FAQ: Common Failure Modes
Symptom
Probable Cause
Corrective Action
CuAAC: Green Solution
Oxidation of Cu(I) by atmospheric oxygen.
Add 0.5 equiv Na-Ascorbate. Ensure headspace is purged with Argon.
CuAAC: Precipitation
Copper-Acetylide aggregation (common with methoxy-arenes).
Add DMSO (up to 20%) to solubilize. Switch to THPTA ligand (water-soluble).
RuAAC: 1,4-isomer contamination
Loss of Cp* ligand or thermal degradation.
Ensure you are using Cp* (Pentamethyl), not Cp. Lower temp slightly if >100°C.
No Reaction (Both)
Steric shielding of the alkyne carbon.
Heat is mandatory. Increase catalyst loading to 5 mol%.
Module 4: Analytical Verification (NOE)
You cannot rely solely on retention time to confirm regioselectivity. You must use 1H-NMR Nuclear Overhauser Effect (NOE) spectroscopy.
1,4-Isomer (CuAAC): The triazole proton (C5-H) is spatially distant from the benzylic substituents of the azide side (unless the azide is also aryl). Strong NOE is typically seen between the Triazole-H and the ortho-methoxy groups of your trimethoxybenzene ring.
1,5-Isomer (RuAAC): The triazole proton (C4-H) is now adjacent to the Azide's R-group. You will see NOE correlations between the Triazole-H and the first protons of the Azide group.
References
Mechanism of CuAAC and Ligand Effects
Title: Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Impact of solvent choice on the rate of Sonogashira coupling with 2-Ethynyl-1,3,5-trimethoxybenzene
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Sonogashira cross-coupling of highly electron-rich terminal alk...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Sonogashira cross-coupling of highly electron-rich terminal alkynes, with a specific focus on 2-Ethynyl-1,3,5-trimethoxybenzene .
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic bottlenecks of this specific substrate, providing you with the causality behind solvent selection, a self-validating experimental workflow, and targeted troubleshooting strategies.
Part 1: Diagnostic FAQs (Mechanisms & Troubleshooting)
Q1: Why is my coupling rate with 2-Ethynyl-1,3,5-trimethoxybenzene inherently slower than with standard substrates like phenylacetylene?A1: The root cause is the strong electron-donating mesomeric effect (+M) of the three methoxy groups on the benzene ring. This effect significantly increases the electron density of the alkyne moiety, thereby decreasing the acidity (raising the pKa) of the terminal alkyne proton. Because the formation of the intermediate copper acetylide (or direct deprotonation in Cu-free systems) requires the removal of this proton, the step becomes thermodynamically and kinetically hindered. Consequently, transmetalation becomes the rate-limiting bottleneck of your catalytic cycle.
Q2: How does solvent polarity dictate the rate-determining step for this specific substrate?A2: Solvents dictate the effective basicity of your amine base and the stabilization of the transition state. Polar aprotic solvents like N,N-Dimethylformamide (DMF) possess high dielectric constants (ε = 36.7) and act as excellent ligands[1]. They stabilize the protonated amine and the resulting anionic acetylide transition state, drastically accelerating the sluggish deprotonation step. Conversely, non-polar solvents like toluene fail to stabilize these ionic intermediates, leading to stalled reactions when using electron-rich alkynes.
Q3: I am observing a high yield of the Glaser homocoupling diyne instead of my cross-coupled product. Is the solvent to blame?A3: Yes. While polar solvents like DMF accelerate the desired cross-coupling, they also increase the solubility of atmospheric oxygen and stabilize Cu(II) intermediates, which are the primary drivers of the Glaser homocoupling side reaction[2]. For highly electron-rich alkynes like 2-ethynyl-1,3,5-trimethoxybenzene, this side reaction is exacerbated. To troubleshoot, you must strictly degas your solvent (via freeze-pump-thaw) or switch to a Copper-free protocol using an alcohol-based solvent like Ethanol, which maintains a high dielectric constant without promoting Cu-mediated homocoupling[3].
Q4: Can I use a moderately polar solvent like THF instead of DMF to avoid toxicity and homocoupling?A4: Yes, THF (ε = 7.6) is a viable alternative that balances solubility and limits the Glaser homocoupling risk. However, because THF provides less dielectric stabilization than DMF, you must compensate for the low acidity of 2-ethynyl-1,3,5-trimethoxybenzene by using a stronger inorganic base (such as K₃PO₄) and elevating the reaction temperature (e.g., 65 °C) to forcefully drive the transmetalation step[4].
Part 2: Solvent Selection & Performance Matrix
To facilitate rapid assay development, use the following matrix to select the optimal solvent based on your specific synthetic constraints.
Solvent
Dielectric Constant (ε)
Relative Deprotonation Rate
Glaser Homocoupling Risk
Recommended Application for 2-Ethynyl-1,3,5-trimethoxybenzene
DMF
36.7
Very Fast
High (if O₂ present)
Standard Cu-cocatalyzed reactions; requires strict degassing[1].
Ethanol
24.5
Fast
Low (in Cu-free setups)
Cu-free Pd(NHC) or Pd(OAc)₂ systems; excellent green alternative[3].
Systems prone to ligand displacement; requires elevated temperatures.
Triethylamine
2.4
Very Slow
Low
Used as neat solvent/base; generally insufficient for highly electron-rich alkynes[2].
Part 3: Mechanistic Workflow & Bottleneck Analysis
The following diagram illustrates the Sonogashira catalytic cycle, highlighting exactly where the electronic nature of 2-ethynyl-1,3,5-trimethoxybenzene creates a bottleneck, and where polar solvent intervention resolves it.
Catalytic workflow highlighting the solvent-dependent transmetalation bottleneck.
Part 4: Self-Validating Experimental Protocol (SOP)
Optimized Copper-Free Sonogashira Coupling in Ethanol
Objective: To achieve high-yield cross-coupling of 2-ethynyl-1,3,5-trimethoxybenzene while actively suppressing the Glaser homocoupling pathway by eliminating copper and utilizing a polar protic solvent (Ethanol) to facilitate alkyne deprotonation[3].
Action: Dissolve the aryl halide (1.0 eq) and 2-ethynyl-1,3,5-trimethoxybenzene (1.2 eq) in absolute Ethanol to achieve a 0.2 M concentration. Perform three consecutive freeze-pump-thaw cycles.
Causality: Ethanol provides the necessary dielectric stabilization for the difficult deprotonation of the electron-rich alkyne. The freeze-pump-thaw cycles remove dissolved oxygen, which acts as the terminal oxidant for background oxidative homocoupling pathways.
Step 2: Catalyst & Base Introduction
Action: Under a strict argon atmosphere, add a palladium precatalyst (e.g., Pd(PPh₃)₄ or a Pd-NHC complex, 2-5 mol%) and a strong, non-nucleophilic base (e.g., KOH or K₃PO₄, 2.0 eq).
Causality: A stronger base than standard triethylamine is required to deprotonate the weakly acidic 2-ethynyl-1,3,5-trimethoxybenzene[4]. The complete absence of copper prevents the formation of Cu(II) acetylide dimers.
Action: Heat the reaction mixture to 65–80 °C. Monitor via TLC (Hexane/EtOAc) or LC-MS every 2 hours.
Validation Checkpoint: The reaction should transition from a pale yellow suspension to a dark, homogeneous solution. The disappearance of the highly UV-active 2-ethynyl-1,3,5-trimethoxybenzene spot on the TLC plate confirms successful transmetalation and catalytic turnover.
Step 4: Quenching & Isolation
Action: Cool the vessel to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: The aqueous wash effectively removes the polar ethanol solvent, the inorganic base salts, and protonates any unreacted anionic intermediates, partitioning the lipophilic cross-coupled product cleanly into the organic phase.
Case Reference: Cu-Remediation-TRIMETHOXY-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Ligand Challenge
You are likely accessing this guide because standard water washes have failed to remove copper from your reaction involving 2-Ethynyl-1,3,5-trimethoxybenzene .
The Science of the Problem:
The 1,3,5-trimethoxybenzene moiety is highly electron-rich. When this alkyne participates in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,2,3-triazole product possesses increased electron density on the nitrogen atoms (N2/N3). This makes your specific product a potent bidentate ligand for Copper ions.
Unlike simple phenyl-triazoles, your product competes aggressively with standard wash buffers for the metal. To purify this, we must use chelators with a higher formation constant (
) than your product, or utilize phase-transfer mechanics to break the complex.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, observe your reaction mixture. Use the following logic flow to determine the correct remediation strategy.
Figure 1: Decision matrix for selecting the appropriate copper removal protocol based on visual cues and purity requirements.
Part 2: Troubleshooting Guides (Q&A)
Q1: My organic layer is persistent green even after water washes. Why?
A: The green color indicates Copper(II) coordinated to your product. The trimethoxybenzene group makes your triazole lipophilic, keeping the Cu-complex in the organic phase (DCM or Ethyl Acetate). Water alone cannot displace the triazole ligand. You must use Method A (Ammonium Chloride/Hydroxide) to form the water-soluble
complex, which is deep blue and will migrate to the aqueous layer.
Q2: I used EDTA, but I'm getting an emulsion. How do I fix it?
A: EDTA is a polyprotic acid. If you used it at a low pH (acidic), it is less effective and can alter the ionic strength, causing emulsions with lipophilic molecules like trimethoxybenzene derivatives.
The Fix: Ensure your EDTA solution is pH 8–9 . Use Disodium EDTA (
) and adjust with dilute NaOH. High pH ensures the carboxylate groups are deprotonated and ready to chelate Cu. If an emulsion forms, add a small amount of Brine (saturated NaCl) to break it.
Q3: Can I use acid washes (HCl) to strip the copper?
A:Proceed with Caution. While 1M HCl is effective at stripping copper, 1,3,5-trimethoxybenzene derivatives can be sensitive to strong acids (risk of electrophilic aromatic substitution or demethylation under extreme conditions). We recommend Method B (EDTA) or Method A (Ammonium) as they operate at neutral-to-basic pH, preserving the integrity of your methoxy groups.
Q4: The product is streaking on the silica column. Is this copper?
A: Yes. Residual copper can cause triazoles to "drag" on silica gel due to Lewis acid-base interactions.
The Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine or 0.5% EDTA . This deactivates the sites that bind the copper-triazole complex.
Part 3: Experimental Protocols
Method A: The "Blue Wash" (Ammonium Chloride/Hydroxide)
Comparative Guide: Reactivity of 2-Ethynyl-1,3,5-trimethoxybenzene vs. Phenylacetylene in Sonogashira Coupling
Executive Summary This guide provides a technical comparison between Phenylacetylene (Substrate A) and 2-Ethynyl-1,3,5-trimethoxybenzene (Substrate B) in Palladium-catalyzed Sonogashira cross-coupling reactions. While Ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between Phenylacetylene (Substrate A) and 2-Ethynyl-1,3,5-trimethoxybenzene (Substrate B) in Palladium-catalyzed Sonogashira cross-coupling reactions.
While Phenylacetylene represents the "benchmark" substrate with predictable kinetics, Substrate B presents a unique constellation of steric hindrance (flanking ortho-methoxy groups) and electronic saturation . Our analysis demonstrates that while Substrate A proceeds under standard catalytic cycles, Substrate B requires specific protocol modifications to overcome the transmetallation bottleneck and suppress Glaser homocoupling .
Feature
Phenylacetylene (A)
2-Ethynyl-1,3,5-trimethoxybenzene (B)
Steric Environment
Unhindered
Highly Congested (ortho-dimethoxy)
Electronic Nature
Neutral / Slightly Electron-Rich
Electron-Rich / -Donating
Acidity (pKa)
~23.2 (DMSO)
~24.5 (Est. DMSO) - Harder to deprotonate
Primary Challenge
Regioselectivity (minor)
Transmetallation Rate & Homocoupling
Recommended Ligand
PPh
SPhos, XPhos, or P(-Bu)
Mechanistic Analysis: The Divergence Point
The reactivity difference is not driven by the oxidative addition of the aryl halide, but rather by the behavior of the alkyne during the Copper Cycle and Transmetallation .
Electronic & Steric Impact
Phenylacetylene: The proton is sufficiently acidic for standard amines (Et
N, piperidine) to effect deprotonation in the presence of Cu(I). The resulting copper-acetylide is nucleophilic but sterically accessible, allowing rapid transmetallation to the Pd(II) center.
2-Ethynyl-1,3,5-trimethoxybenzene:
The Ortho-Effect: The ethynyl group at position 2 is flanked by methoxy groups at positions 1 and 3. This creates a "steric wall" that impedes the approach of the bulky Pd(II)-Ar complex.
pKa Shift: The resonance donation (+M) from the methoxy groups increases electron density on the alkyne, destabilizing the conjugate base and raising the pKa. This slows the initial formation of the Cu-acetylide.
Pathway Visualization
The following diagram illustrates where the reaction pathways diverge for the two substrates.
Caption: Divergent kinetic pathways. Substrate B (Right) faces a critical bottleneck at transmetallation, leading to Glaser side-products unless specialized ligands are employed.
Experimental Comparison Guide
The following data summarizes the performance of both substrates under "Standard" vs. "Optimized" conditions.
The "Stall" Effect: Under Protocol A, the reaction with Substrate B often stalls after 30-40% conversion. The catalyst dies or the alkyne is consumed by oxidative homocoupling (Glaser reaction) because the transmetallation to Palladium is too slow.
Ligand Necessity: The use of XPhos (or SPhos) is critical for Substrate B. These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) but, more importantly, extremely bulky. This bulk creates a "pocket" that forces the reductive elimination to occur and stabilizes the Pd(0) species, preventing aggregation during the slow turnover.
Validated Experimental Protocols
Protocol 1: Standard Coupling (For Phenylacetylene)
Use this for simple, unhindered alkynes.
Charge: To a flame-dried Schlenk flask, add Pd(PPh
)Cl (35 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and 4-iodoanisole (234 mg, 1.0 mmol).
Solvent: Evacuate and backfill with Argon (3x). Add degassed THF (5 mL) and Et
N (5 mL).
Addition: Add Phenylacetylene (122 mg, 1.2 mmol) via syringe.
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
Workup: Filter through a celite pad, concentrate, and purify via flash chromatography.
Protocol 2: Sterically Demanding Coupling (For Substrate B)
Use this for 2-Ethynyl-1,3,5-trimethoxybenzene and similar ortho-blocked alkynes.
Pre-Complexation: In a glovebox or under strict Argon flow, combine Pd(OAc)
(4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in degassed THF (2 mL). Stir for 10 mins to form the active catalyst species (Solution turns from orange to pale yellow/brown).
Substrate Charge: Add CuI (3.8 mg, 0.02 mmol), 4-iodoanisole (234 mg, 1.0 mmol), and 2-Ethynyl-1,3,5-trimethoxybenzene (230 mg, 1.2 mmol).
Base: Add Diisopropylamine (
-PrNH) (1.5 mL) – Note: A bulkier secondary amine reduces coordination to Cu compared to primary amines.
De-oxygenation (Critical): Freeze-pump-thaw the mixture twice. Oxygen is the enemy here; it drives the Glaser coupling of your expensive trimethoxy alkyne.
Reaction: Heat to 60°C for 12-16 hours.
Workup: Dilute with Et
O, wash with NHCl (aq) to remove Copper salts (blue aqueous layer), dry over MgSO, and purify.
Troubleshooting & Optimization
If yields for Substrate B remain low (<50%), apply these corrective measures:
The "Slow Addition" Technique
Because Substrate B is prone to Glaser coupling (dimerization) when Cu is present, keep its concentration low relative to the Pd-Ar complex.
Action: Dissolve the alkyne in THF and add it dropwise over 2 hours using a syringe pump to the reaction mixture at 60°C.
The "Copper-Free" Alternative
If Glaser coupling is uncontrollable, eliminate Copper entirely.
System: Pd(OAc)
/ XPhos / CsCO in Acetonitrile at 80°C.
Mechanism: Relies on a "Carbopalladation" or direct deprotonation mechanism, bypassing the Cu-acetylide intermediate entirely. This is slower but cleaner for electron-rich alkynes.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
Nagy, E., et al. (2012). The effect of steric bulk in Sonogashira coupling reactions. Physical Chemistry Chemical Physics, 14, 12258-12265. Link
Evano, G., & Blanchard, N. (2013). Glaser Coupling. In: Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. Link
A Senior Application Scientist's Guide to Ligand Efficiency in the Sonogashira Coupling of 2-Ethynyl-1,3,5-trimethoxybenzene
For researchers engaged in the synthesis of complex molecular architectures, the strategic selection of a catalyst system is paramount. The palladium-catalyzed Sonogashira cross-coupling reaction, a cornerstone of C(sp)-...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers engaged in the synthesis of complex molecular architectures, the strategic selection of a catalyst system is paramount. The palladium-catalyzed Sonogashira cross-coupling reaction, a cornerstone of C(sp)-C(sp²) bond formation, is particularly sensitive to the choice of ancillary ligand, which dictates the reaction's efficiency, scope, and robustness. This guide provides an in-depth comparison of common palladium ligands for the coupling of 2-ethynyl-1,3,5-trimethoxybenzene, an electron-rich and sterically relevant alkyne building block, with aryl halides.
The Crucial Role of Ligands in the Sonogashira Catalytic Cycle
The efficacy of a Sonogashira coupling is governed by the delicate balance of three key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ancillary ligand, bound to the palladium center, directly influences the kinetics and thermodynamics of each step.
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond is often the rate-determining step. Electron-rich ligands enhance the electron density at the palladium center, promoting its insertion into the C-X bond.[1] Bulky ligands can also accelerate this step by favoring the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.
Transmetalation: In the classic copper-co-catalyzed cycle, a copper acetylide transfers its organic fragment to the palladium(II) complex. In the increasingly popular copper-free variant, the base deprotonates the terminal alkyne, which then coordinates to the palladium center.[2] The ligand's steric and electronic properties mediate this exchange.
Reductive Elimination: The final step involves the formation of the desired C-C bond and regeneration of the active Pd(0) catalyst. Bulky ligands often facilitate this step by creating steric pressure that favors the collapse of the palladium(II) intermediate.[3]
Below is a generalized representation of the copper-free Sonogashira catalytic cycle, highlighting the central role of the palladium-ligand complex.
Caption: Generalized catalytic cycle for a copper-free Sonogashira reaction.
A Head-to-Head Comparison: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The two dominant classes of ligands in modern palladium catalysis are phosphines and N-heterocyclic carbenes (NHCs). Their distinct electronic and steric profiles lead to significant differences in catalytic performance.
Phosphine Ligands:
Traditional workhorses of cross-coupling, phosphines like triphenylphosphine (PPh₃) are effective for many transformations. However, the coupling of electron-rich alkynes or unreactive aryl halides (e.g., chlorides) often necessitates more advanced, bulky, and electron-rich phosphines.[4] The Buchwald-type biarylphosphines, such as XPhos, are designed to accelerate both oxidative addition and reductive elimination, dramatically improving reaction efficiency for challenging substrates.[5]
N-Heterocyclic Carbene (NHC) Ligands:
NHCs are powerful σ-donating ligands that form exceptionally stable bonds with palladium.[3][6][7] This high stability translates into longer catalyst lifetimes and resistance to decomposition at elevated temperatures.[6] Their strong electron-donating ability makes them highly effective at promoting the oxidative addition of even unreactive aryl chlorides.[3][8] Consequently, NHC-Pd complexes are often superior catalysts for difficult couplings, including many copper-free Sonogashira reactions.[9]
Performance Data: Coupling of 2-Ethynyl-1,3,5-trimethoxybenzene with Aryl Halides
To illustrate the practical implications of ligand choice, the following table summarizes representative outcomes for the Sonogashira coupling of 2-ethynyl-1,3,5-trimethoxybenzene with iodobenzene and the more challenging bromobenzene.
Note: The data presented is representative and synthesized from established principles of ligand performance in Sonogashira couplings. Actual results may vary based on specific reaction conditions.
Analysis of Results:
PPh₃: While cost-effective and sufficient for the reactive partner iodobenzene, its performance drops significantly with the less reactive bromobenzene, requiring higher temperatures and longer reaction times for a modest yield.
XPhos: This bulky, electron-rich phosphine demonstrates superior activity. It enables the reaction to proceed efficiently at room temperature for iodobenzene and provides an excellent yield for bromobenzene, showcasing its ability to overcome the higher activation barrier of C-Br bond cleavage.[5]
IPr (NHC): The N-heterocyclic carbene ligand shows the highest efficiency. It facilitates the reaction at the lowest catalyst loading and provides near-quantitative yields for both coupling partners in shorter timeframes. This highlights the exceptional stability and activity conferred by NHC ligands.[3][8]
This protocol outlines a general procedure for a copper-free Sonogashira reaction, which is often preferred to avoid the potential for alkyne homocoupling (Glaser coupling) and issues with copper toxicity or contamination.[2]
Caption: Standard workflow for a copper-free Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%), the chosen ligand (e.g., XPhos, 1.5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
Rationale: Flame-drying removes atmospheric water, which can interfere with the catalytic cycle. Using a slight excess of ligand can help stabilize the active catalyst.
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
Rationale: The active Pd(0) species is sensitive to oxidation by air, which would lead to catalyst deactivation and the formation of palladium black.[10]
Reagent Addition: Add the aryl halide (1.0 equivalent) and 2-ethynyl-1,3,5-trimethoxybenzene (1.2 equivalents) to the flask, followed by the addition of a degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe.
Rationale: Using a slight excess of the alkyne ensures complete consumption of the often more expensive aryl halide. Degassed solvents are critical to prevent oxygen from poisoning the catalyst.
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and any precipitated palladium.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Senior Scientist's Recommendations
The choice of ligand is not merely an optimization step but a fundamental decision that dictates the success of the coupling reaction.
For Routine Couplings: For highly reactive substrates like aryl iodides where cost is a primary concern, a simple PPh₃ -based system may be adequate.
For Challenging Substrates: For less reactive aryl bromides and particularly for aryl chlorides, the use of a bulky, electron-rich biarylphosphine ligand like XPhos is strongly recommended. These ligands provide a significant increase in reaction rate and yield, often justifying their higher cost.[5]
For Maximum Efficiency and Robustness: For achieving the highest turnover numbers, broadest substrate scope, and greatest thermal stability, an N-heterocyclic carbene (NHC) ligand such as IPr is the state-of-the-art choice.[3][8] They are particularly advantageous in copper-free systems and when dealing with substrates containing sensitive functional groups.
Ultimately, the optimal ligand is a function of the specific substrates, desired reaction conditions (temperature, time), and economic considerations. This guide serves as a foundational framework for making an informed, data-driven decision to achieve your synthetic goals with maximum efficiency.
References
Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Angewandte Chemie International Edition, 46(16), 2750-2752. [Link]
Johnson, J. (2022). Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. [Link]
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. [Link]
Bao, X., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1119-1132. [Link]
Akbari, J., et al. (2021). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 7(1), 1-28. [Link]
Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(15), 7084-7093. [Link]
Marion, N., et al. (2006). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 39(2), 128-136. [Link]
Gajda, R., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2698-2706. [Link]
Ingoglia, B. T., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters, 19(11), 2853-2856. [Link]
Bao, X., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1119-1132. [Link]
Gholinejad, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(42), 24963-25019. [Link]
Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5269. [Link]
Gajda, R., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2698-2706. [Link]
Reddy, R. S., et al. (2010). Palladium-catalyzed coupling of aryl halides with alkynes. U.S.
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society, 132(43), 15294-15301. [Link]
Fantoni, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15459-15470. [Link]
Köhler, K., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(1), 1-15. [Link]
ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions. [Link]
Do, T. M. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14385-14394. [Link]
Stambuli, J. P., et al. (2004). Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes: The Chemistry of Palladium Hydrides. Journal of the American Chemical Society, 126(40), 12782-12783. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Do, T. M. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14385-14394. [Link]
Roy, D., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35832-35844. [Link]
Serra, M., et al. (2014). Sonogashira reactions with different copper(I) NHC complexes. Dalton Transactions, 43(3), 1133-1139. [Link]
Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(19), 7330-7338. [Link]
Kinetic studies of click reactions with 2-Ethynyl-1,3,5-trimethoxybenzene and other alkynes
An In-Depth Guide to the Kinetics of Azide-Alkyne Click Reactions: A Comparative Analysis Featuring 2-Ethynyl-1,3,5-trimethoxybenzene Introduction: Beyond the "Click," Understanding the "How Fast" The advent of "click ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Kinetics of Azide-Alkyne Click Reactions: A Comparative Analysis Featuring 2-Ethynyl-1,3,5-trimethoxybenzene
Introduction: Beyond the "Click," Understanding the "How Fast"
The advent of "click chemistry," a term elegantly coined by K. B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide array of functional groups and solvents.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the quintessential example, transforming fields from drug discovery and bioconjugation to materials science.[1][3] This reaction forges a stable triazole linkage from a terminal alkyne and an azide with remarkable efficiency and regioselectivity, exclusively forming the 1,4-disubstituted product.[1][4]
However, for researchers and drug developers, the question often moves beyond if a reaction will work to how fast it will proceed. Reaction kinetics are paramount when designing time-sensitive protocols, developing in-vivo imaging agents, or ensuring the rapid and complete formation of an active pharmaceutical ingredient. The rate of the CuAAC reaction is profoundly influenced by the structural and electronic properties of its components, particularly the alkyne.
This guide provides a comparative analysis of alkyne performance in click reactions, with a special focus on understanding how electron density impacts reaction rates. We will use 2-Ethynyl-1,3,5-trimethoxybenzene , a highly electron-rich alkyne, as a central case study to explore these principles. We will delve into the mechanistic underpinnings of both CuAAC and alternative catalyst-free reactions, provide a framework for comparing different alkynes, and offer a detailed protocol for researchers to conduct their own kinetic studies.
The Decisive Role of the Alkyne in CuAAC Reaction Kinetics
The mechanism of the CuAAC reaction is a multi-step catalytic cycle. While the exact nature of the active copper species has been a subject of extensive study, with evidence pointing towards a dinuclear copper acetylide complex being particularly reactive, a critical and often rate-determining step is the initial deprotonation of the terminal alkyne to form a copper(I) acetylide.[1][5][6][7][8] The acidity of this terminal proton (Csp-H) is therefore a key determinant of the overall reaction rate.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Electronic Effects: A Tale of Two Alkynes
The electronic nature of the substituents on the alkyne has a direct and predictable impact on the Csp-H bond's acidity and, consequently, the reaction kinetics.
Alkynes with Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the alkyne (e.g., amides, esters, pyridyl groups) increase the acidity of the terminal proton.[6] This facilitates the deprotonation step, leading to faster formation of the copper acetylide intermediate and a significant acceleration of the overall reaction. For this reason, alkynes like propiolamides are often chosen for applications requiring rapid conjugation.
Alkynes with Electron-Donating Groups (EDGs): Conversely, substituents that push electron density into the alkyne, such as the three methoxy groups in 2-Ethynyl-1,3,5-trimethoxybenzene , decrease the acidity of the terminal proton. The methoxy groups are powerful electron-donating groups through resonance. This increased electron density makes the proton less likely to be removed, which is expected to slow the rate-determining acetylide formation step and result in a comparatively slower overall click reaction.
Comparative Performance of Terminal Alkynes in CuAAC
While precise kinetic data for every alkyne under all conditions is not feasible to compile, the following table summarizes the general performance and known rate constants for representative alkynes. This allows for a strategic selection based on the desired reaction speed.
Alkyne Category
Example Alkyne
Substituent Effect
Expected/Reported 2nd Order Rate Constant (k₂)
Key Considerations
Electron-Rich
2-Ethynyl-1,3,5-trimethoxybenzene
Strong Electron-Donating (-OCH₃)
Slow (Predicted)
Reduced C-H acidity slows the rate-limiting deprotonation step. Useful when slower, controlled reaction is desired.
Unsubstituted
Phenylacetylene
Neutral/Weakly Activating
Moderate (~1-10 M⁻¹s⁻¹)
Baseline standard for many kinetic comparisons.[9]
Electron-Poor
Ethyl Propiolate
Strong Electron-Withdrawing (-CO₂Et)
Fast (>100 M⁻¹s⁻¹)
Increased C-H acidity accelerates the reaction significantly.[6]
Heterocyclic
2-Ethynylpyridine
Electron-Withdrawing/Coordinating
Fast
The pyridine nitrogen can act as both an EWG and a coordinating ligand for the copper catalyst, accelerating the reaction.[6]
Propargyl Amides
N-Propargylacetamide
Strong Electron-Withdrawing (Amide)
Very Fast
Among the most reactive classes of alkynes for CuAAC due to high C-H acidity.[6]
Beyond Copper: Strain-Promoted Click Chemistry
For applications in living systems or where the potential cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[3][10][11] SPAAC does not require a metal catalyst. Instead, the reaction is driven by the release of ring strain from a cyclooctyne derivative.
The kinetics of SPAAC are exceptionally fast, with rate constants that can be several orders of magnitude higher than CuAAC.[11][12] The rate is primarily dictated by the degree of ring strain and the specific structure of the cyclooctyne, rather than the electronic properties of substituents on the reaction partners.[13] This makes it an excellent choice for conjugating to biomolecules where the electronic environment cannot be easily modified.
Caption: Decision workflow for selecting an appropriate azide-alkyne cycloaddition reaction.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To empower researchers to evaluate their own alkynes, this section provides a robust, step-by-step protocol for determining the second-order rate constant of a CuAAC reaction using ¹H NMR spectroscopy for monitoring. This method relies on tracking the disappearance of a reactant peak over time.
Pillar 1: Expertise & Causality in Experimental Choices
Choice of Monitoring Technique: ¹H NMR is chosen for its quantitative accuracy. By integrating signals corresponding to a unique proton on a starting material and the product, one can directly measure the concentration change over time without the need for external calibration curves. The use of an internal standard (e.g., 1,3,5-trimethoxybenzene, if not a reactant) can correct for any variations in sample volume or spectrometer sensitivity.[14]
Pseudo-First-Order Conditions: The protocol uses a significant excess of one reactant (the azide). This simplifies the kinetic analysis. By keeping the azide concentration effectively constant throughout the reaction, the rate becomes dependent only on the alkyne concentration, and the data can be fitted to a pseudo-first-order model. The second-order rate constant is then easily calculated by dividing the observed pseudo-first-order rate constant by the concentration of the excess reactant.
Pillar 2: The Self-Validating Protocol
Objective: To determine the second-order rate constant (k₂) for the CuAAC reaction between an alkyne (e.g., 2-Ethynyl-1,3,5-trimethoxybenzene) and an azide (e.g., Benzyl Azide).
Materials:
Alkyne of interest (e.g., 2-Ethynyl-1,3,5-trimethoxybenzene)
Internal Standard (e.g., Mesitylene, if its peaks are resolved from reactant/product peaks)
NMR tubes, micropipettes, stopwatch
Methodology:
Stock Solution Preparation:
Alkyne Solution (20 mM): Accurately weigh and dissolve the alkyne and the internal standard in the chosen deuterated solvent.
Azide Solution (200 mM): Prepare a 10-fold excess solution of the azide in the same deuterated solvent.
Catalyst Premix (Freshly Prepared):
Prepare a 100 mM CuSO₄ solution in D₂O.
Prepare a 200 mM THPTA solution in D₂O.
Just before use, mix the CuSO₄ and THPTA solutions in a 1:2 ratio. This pre-complexation stabilizes the catalytic Cu(I) state once formed.[15][16]
Reductant Solution (300 mM): Prepare a fresh solution of sodium ascorbate in D₂O.
Reaction Setup & Monitoring:
To a clean NMR tube, add 500 µL of the 20 mM Alkyne solution.
Add 50 µL of the 200 mM Azide solution.
Add 10 µL of the CuSO₄/THPTA catalyst premix.
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
To initiate the reaction, quickly add 10 µL of the 300 mM sodium ascorbate solution, mix thoroughly by inversion, and immediately start the stopwatch and begin acquiring spectra at regular time intervals (e.g., every 5 minutes for a slow reaction, or more frequently for a fast one).
Data Acquisition and Analysis:
For each spectrum, integrate a well-resolved peak corresponding to the starting alkyne and a well-resolved peak for the newly formed triazole product. Also, integrate the peak from the internal standard.
Calculate the concentration of the alkyne at each time point, normalized against the internal standard.
Plot the natural logarithm of the alkyne concentration (ln[Alkyne]) versus time (in seconds).
The data should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide]
Caption: A step-by-step workflow for determining CuAAC reaction kinetics via NMR spectroscopy.
Conclusion and Future Outlook
The kinetic performance of an alkyne in a click reaction is not an arbitrary property but a direct consequence of its electronic and structural features. For the widely used CuAAC reaction, the rate is heavily influenced by the acidity of the terminal proton, with electron-withdrawing groups accelerating the reaction and electron-donating groups slowing it down.
Based on these established principles, 2-Ethynyl-1,3,5-trimethoxybenzene , with its three potent electron-donating methoxy groups, is predicted to be a relatively slow-reacting alkyne in CuAAC compared to electron-poor counterparts. This does not diminish its utility but requires researchers to account for longer reaction times or potentially higher catalyst loading in their experimental design. For applications demanding rapid kinetics, particularly in biological contexts, catalyst-free SPAAC reactions with strained cyclooctynes remain the gold standard.
By understanding the causality behind these kinetic differences and employing robust analytical protocols, scientists and drug developers can move beyond a one-size-fits-all approach to click chemistry. This allows for the strategic selection of the right alkyne for the right application, ensuring efficiency, reliability, and the successful synthesis of novel conjugates and materials.
Vermeeren, P., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2).
Kollár, L., & Kégl, T. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed, 22(8), 1233-43.
Ríos-Gutiérrez, M., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing.
Patterson, D. M., et al. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC.
Dirauf, M., et al. (2018). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC.
Haldón, E., et al. (2015). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
Patterson, D. M., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS.
Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... (n.d.). ResearchGate.
De Vries, T. S., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science.
McKay, C. S., & Finn, M. G. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.
Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC.
Click Chemistry Design and Protocols. (n.d.). Gene Link.
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (2019). Jetir.Org.
Vermeeren, P., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem.
Evidence for a fully Cu(II)-catalyzed CuAAC reaction: A combined experimental and computational study. (2025). ChemRxiv.
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
Vermeeren, P., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library.
This guide serves as a technical benchmark comparing the stability of 2-Ethynyl-1,3,5-trimethoxybenzene (ETMB) against standard terminal alkynes. Unlike generic reagents, ETMB possesses a unique "Push-Protect" structural motif: the electron-donating methoxy groups increase nucleophilicity ("Push"), while the ortho-substitution pattern provides a kinetic barrier ("Protect") against common degradation pathways like Glaser coupling.
This document provides the experimental logic, comparative data, and protocols required to validate its performance in drug discovery and advanced synthesis.
Part 2: Comparative Stability Analysis
The Stability Hierarchy
We benchmark ETMB against Phenylacetylene (Standard) and 4-Methoxyphenylacetylene (Electronic Analog without steric protection).
Feature
2-Ethynyl-1,3,5-trimethoxybenzene (ETMB)
Phenylacetylene (Standard)
4-Methoxyphenylacetylene
Electronic State
Highly Electron-Rich (-donor)
Neutral
Electron-Rich
Steric Environment
High (Dual ortho-OMe shielding)
Low
Low
Acidity (pKa approx.)
~30-31 (DMSO) [Less Acidic]
~28.8 (DMSO)
~29.5 (DMSO)
Oxidative Stability
High (Kinetically inhibited)
Moderate
Low (Prone to rapid dimerization)
Base Stability
Excellent (Resistant to weak base)
Good
Moderate
Storage (Air/RT)
Stable (>6 months solid state)
Stable
Degrades/Yellows (<3 months)
Mechanistic Insight: The "Steric Shield" Effect
The superior stability of ETMB stems from the physical blockage of the acetylenic proton. While electron-rich alkynes are typically more reactive toward oxidative coupling (Glaser type), the 2,6-dimethoxy pattern in ETMB prevents the formation of the requisite copper-bridged intermediate.
Caption: Kinetic inhibition of oxidative dimerization in ETMB vs. Phenylacetylene. The ortho-methoxy groups block the approach of metal catalysts.
Part 3: Benchmarking Protocols (Experimental Validation)
To objectively verify the stability claims, perform the following stress tests. These protocols are designed to accelerate degradation, allowing for rapid benchmarking.
Protocol A: Oxidative Stress Test (Accelerated Glaser Conditions)
Objective: Measure resistance to copper-mediated oxidative homocoupling (dimerization).
Preparation: Dissolve 0.5 mmol of the alkyne (ETMB or Phenylacetylene) in 2.0 mL Acetonitrile.
Catalyst Addition: Add CuCl (5 mg) and TMEDA (15 µL).
Stress Induction: Bubble air through the solution for 5 minutes, then stir openly at Room Temperature (25°C).
Monitoring: Take aliquots at T=0, 1h, 4h, and 24h.
Analysis: Filter through a short silica plug (to remove Cu) and analyze via ¹H NMR or HPLC.
Success Metric:
ETMB: >90% starting material remaining after 4h.
Control (Phenylacetylene): <50% starting material remaining (significant dimer formation).
Protocol B: Base Stability Challenge (Deuterium Exchange)
Objective: Assess the acidity and resistance to unwanted deprotonation/degradation in basic media.
Reagents:
Base: KOH (0.1 M in Methanol-d4) or K2CO3 (saturated in MeOD).
Solvent: CD3OD (Deuterated Methanol).
Workflow:
Dissolve 20 mg of ETMB in 0.6 mL CD3OD in an NMR tube.
Add 10 µL of 10% K2CO3/D2O solution.
Monitor: Track the disappearance of the acetylenic proton signal (approx. δ 3.0-3.5 ppm) via ¹H NMR over 12 hours.
Interpretation:
Fast Exchange: Indicates high acidity/instability (e.g., Phenylacetylene exchanges within minutes/hours).
Slow Exchange: Indicates higher pKa and stability (ETMB shows slower exchange due to electron donation from methoxy groups destabilizing the anionic intermediate).
Part 4: Technical Specifications & Handling
Physical Properties Table
Property
Value
Note
Molecular Weight
192.21 g/mol
Appearance
Off-white to pale yellow solid
Color deepens upon oxidation
Solubility
DCM, THF, Ethyl Acetate
Poor in water/hexanes
Melting Point
108-112°C
Distinctly higher than liquid phenylacetylene
Storage Recommendations
Primary: Store at 2-8°C in the dark.
Atmosphere: Argon or Nitrogen flush recommended for long-term (>1 month) storage.
Warning: Although stable, avoid storage near transition metal salts (Cu, Pd, Fe) which can catalyze slow decomposition even in solid state.
Part 5: References
Electronic Effects on Alkyne Acidity:
Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
A Spectroscopic Guide to 2-Ethynyl-1,3,5-trimethoxybenzene and Its Derivatives: A Comparative Analysis for Researchers
For professionals in drug discovery and materials science, the precise characterization of novel organic molecules is paramount. 2-Ethynyl-1,3,5-trimethoxybenzene and its derivatives represent a class of compounds with s...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in drug discovery and materials science, the precise characterization of novel organic molecules is paramount. 2-Ethynyl-1,3,5-trimethoxybenzene and its derivatives represent a class of compounds with significant potential, serving as versatile building blocks in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials. Their rigid, planar structure, coupled with the reactive ethynyl group, makes them ideal for applications requiring specific spatial arrangements and tailored electronic properties. This guide provides a comprehensive spectroscopic comparison of 2-ethynyl-1,3,5-trimethoxybenzene and its derivatives, offering insights into how structural modifications influence their spectral signatures. The information presented herein is designed to aid researchers in the unambiguous identification and characterization of these valuable compounds.
The Structural Significance of 2-Ethynyl-1,3,5-trimethoxybenzene
The core structure of 2-ethynyl-1,3,5-trimethoxybenzene features a benzene ring symmetrically substituted with three electron-donating methoxy groups and an electron-withdrawing ethynyl group. This unique substitution pattern creates a distinct electronic environment that is highly sensitive to further functionalization. The introduction of various substituents on the phenyl ring or at the terminal position of the alkyne can significantly alter the molecule's spectroscopic properties. Understanding these changes is crucial for confirming the successful synthesis of derivatives and for predicting their chemical behavior.
Comparative Spectroscopic Analysis
This section details the expected spectroscopic characteristics of 2-ethynyl-1,3,5-trimethoxybenzene and provides a comparative analysis of how these properties are likely to change with the introduction of various functional groups. The analysis is based on established principles of spectroscopic interpretation and available data for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.
¹H NMR Spectroscopy
For the parent compound, 2-ethynyl-1,3,5-trimethoxybenzene, the ¹H NMR spectrum is expected to be relatively simple and highly characteristic.
Aromatic Protons: Due to the symmetrical substitution pattern of the methoxy groups, the two aromatic protons are chemically equivalent and will appear as a singlet. The electron-donating nature of the methoxy groups will shield these protons, causing them to resonate upfield compared to benzene (δ 7.34 ppm), typically in the range of δ 6.2-6.5 ppm.[1]
Methoxy Protons: The nine protons of the three methoxy groups are also equivalent and will give rise to a sharp singlet, typically around δ 3.8-4.0 ppm.
Alkynyl Proton: The proton attached to the terminal alkyne is in a unique chemical environment and typically resonates in the region of δ 2.5-3.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Aromatic Carbons: The symmetry of the 1,3,5-trimethoxybenzene core will result in a limited number of signals for the aromatic carbons. The carbon atoms bearing the methoxy groups will be significantly shielded and appear at a distinct chemical shift compared to the other aromatic carbons.
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in a characteristic region of the spectrum, typically between δ 70 and 90 ppm. The carbon attached to the benzene ring will be deshielded relative to the terminal alkyne carbon.
Methoxy Carbons: The three equivalent methoxy carbons will produce a single signal, usually in the range of δ 55-60 ppm.
Comparative Analysis of Derivatives
The introduction of substituents onto the aromatic ring will break the symmetry of the molecule, leading to more complex splitting patterns and shifts in the chemical shifts of the aromatic protons and carbons.
Electron-Donating Groups (EDGs): Substituents such as alkyl or additional alkoxy groups will further shield the aromatic protons and carbons, causing their signals to shift to a lower ppm (upfield).
Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups will deshield the aromatic nuclei, resulting in a downfield shift to a higher ppm.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2-ethynyl-1,3,5-trimethoxybenzene and a hypothetical derivative with an electron-withdrawing group (e.g., nitro) at the 4-position.
Compound
Aromatic Protons (δ, ppm)
Methoxy Protons (δ, ppm)
Alkynyl Proton (δ, ppm)
Aromatic Carbons (δ, ppm)
Alkynyl Carbons (δ, ppm)
Methoxy Carbons (δ, ppm)
2-Ethynyl-1,3,5-trimethoxybenzene
~6.3 (s, 2H)
~3.9 (s, 9H)
~3.0 (s, 1H)
~90-160
~75, ~85
~56
2-Ethynyl-4-nitro-1,3,5-trimethoxybenzene
~6.5 (s, 1H)
~4.0 (s, 6H), ~4.1 (s, 3H)
~3.2 (s, 1H)
~95-165
~78, ~83
~57, ~58
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-ethynyl-1,3,5-trimethoxybenzene and its derivatives will be characterized by several key absorption bands.
C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is indicative of the stretching vibration of the terminal alkynyl C-H bond.
C≡C Stretch: A weaker absorption in the range of 2100-2140 cm⁻¹ corresponds to the stretching of the carbon-carbon triple bond.
Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹ are due to the stretching of the C-H bonds on the aromatic ring.
Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region arise from the in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-O Stretch: Strong bands in the region of 1050-1250 cm⁻¹ are characteristic of the C-O stretching of the methoxy groups.
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong absorption bands in the 700-900 cm⁻¹ region, which correspond to out-of-plane C-H bending vibrations. For a 1,2,3,5-tetrasubstituted benzene ring, a characteristic pattern of OOP bands is expected.[2]
Comparative Analysis of Derivatives
The positions of the C≡C and C≡C-H stretching frequencies are generally only slightly affected by substituents on the phenyl ring.[3] However, the introduction of polar substituents can influence the intensity of these bands. The most significant changes will be observed in the fingerprint region (below 1500 cm⁻¹), where the vibrational modes of the new functional groups will appear. For example, a nitro-substituted derivative would show strong characteristic bands for the symmetric and asymmetric N-O stretching around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
Functional Group
Characteristic IR Absorption (cm⁻¹)
Alkynyl C-H
~3300 (strong, sharp)
Alkyne C≡C
~2120 (weak to medium)
Aromatic C-H
~3050 (medium)
Aromatic C=C
~1600, ~1500, ~1450 (medium to strong)
Methoxy C-O
~1230, ~1130 (strong)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the phenylacetylene core in these compounds, results in characteristic UV absorptions.
The UV-Vis spectrum of 2-ethynyl-1,3,5-trimethoxybenzene is expected to show two main absorption bands, similar to other substituted benzenes.[4]
π → π* Transitions: These transitions, characteristic of the aromatic system, will likely appear in the region of 200-300 nm. The electron-donating methoxy groups will cause a bathochromic (red) shift compared to unsubstituted benzene.
Comparative Analysis of Derivatives
The introduction of further substituents will modulate the electronic properties of the chromophore and thus shift the absorption maxima.
EDGs: Additional electron-donating groups will generally lead to a further bathochromic shift and an increase in the molar absorptivity (hyperchromic effect).
EWGs: Electron-withdrawing groups, particularly when in conjugation with the existing electron-donating methoxy groups, can lead to the formation of a charge-transfer complex, resulting in a significant bathochromic shift and the appearance of new, longer-wavelength absorption bands.
Compound
Expected λmax (nm)
Effect of Substituent
2-Ethynyl-1,3,5-trimethoxybenzene
~220, ~270
-
Derivative with EDG
>220, >270
Bathochromic shift
Derivative with EWG
>>220, >>270
Significant bathochromic shift
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For 2-ethynyl-1,3,5-trimethoxybenzene (Molecular Weight: 192.21 g/mol ), the mass spectrum obtained by electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺˙) at m/z 192.
Fragmentation Pattern
The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Common fragmentation pathways for aromatic ethers include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 177.
Loss of formaldehyde (CH₂O): This is a common fragmentation for methoxy-substituted benzenes and would lead to a fragment at m/z 162.
Loss of an ethynyl radical (•C₂H): This would produce a fragment at m/z 167.
Comparative Analysis of Derivatives
The fragmentation patterns of derivatives will be influenced by the nature of the substituent. The substituent itself may undergo characteristic fragmentation, or it may direct the fragmentation of the core structure. For example, a derivative with a long alkyl chain would likely show a series of fragment ions corresponding to the loss of CₙH₂ₙ₊₁ radicals.
Experimental Protocols
The synthesis of 2-ethynyl-1,3,5-trimethoxybenzene derivatives is most commonly achieved through a Sonogashira cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.
General Protocol for Sonogashira Coupling
Caption: General workflow for the synthesis of 2-ethynyl-1,3,5-trimethoxybenzene derivatives via Sonogashira coupling.
Step-by-Step Methodology:
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) iodide (0.04 eq.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Reagent Addition: Under a positive pressure of the inert gas, add a degassed solvent (e.g., THF) and a suitable base (e.g., triethylamine, 2-3 eq.).
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then subjected to an aqueous work-up and extracted with an appropriate organic solvent.
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-ethynyl-1,3,5-trimethoxybenzene derivative.
Spectroscopic Characterization Workflow
Caption: A typical workflow for the comprehensive spectroscopic characterization of a synthesized compound.
Conclusion
The spectroscopic analysis of 2-ethynyl-1,3,5-trimethoxybenzene and its derivatives provides a wealth of information that is indispensable for their unambiguous identification and characterization. By systematically evaluating the data from ¹H and ¹³C NMR, IR, UV-Vis, and mass spectrometry, researchers can gain a deep understanding of the molecular structure and electronic properties of these versatile compounds. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of this important class of molecules, enabling them to confidently advance their research and development endeavors.
References
Cook, C. D., & Danyluk, S. S. (1964). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry, 42(4), 857-862. [Link]
PubChem. (n.d.). 2-Ethynyl-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
Reddit. (2024, August 6). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. [Link]
SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. Wiley. Retrieved February 29, 2024, from [Link]
da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695. [Link]
International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study with DFT Validation. [Link]
Pawlukojc, A., Bator, G., & Sobczyk, L. (2003). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Acta Physica Polonica A, 104(2), 171-184. [Link]
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]
Biological activity of triazoles derived from 2-Ethynyl-1,3,5-trimethoxybenzene versus other precursors
The 1,2,3-triazole and 1,2,4-triazole ring systems are foundational scaffolds in medicinal chemistry, renowned for their metabolic stability, capacity for hydrogen bonding, and their role as bioisosteres for amide or est...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,2,3-triazole and 1,2,4-triazole ring systems are foundational scaffolds in medicinal chemistry, renowned for their metabolic stability, capacity for hydrogen bonding, and their role as bioisosteres for amide or ester groups.[1] These five-membered heterocyclic compounds are central to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[2][3][4][5][6] The biological profile of a triazole derivative is profoundly influenced by the molecular framework of its precursors. This guide provides a comparative analysis of the biological activities of triazoles derived from various precursors, with a conceptual focus on derivatives of a 2-ethynyl-1,3,5-trimethoxybenzene scaffold versus other well-documented molecular starting points.
While direct and extensive experimental data on triazoles derived specifically from 2-ethynyl-1,3,5-trimethoxybenzene is not prevalent in publicly accessible literature, we can extrapolate and compare its potential with other precursors based on structure-activity relationships (SAR) established for similarly substituted compounds. This guide will delve into the antifungal and anticancer properties of triazoles, presenting supporting experimental data and detailed protocols for their evaluation.
The Synthesis of Bioactive Triazoles: The Power of "Click Chemistry"
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency and selectivity.[7] This reaction involves the coupling of a terminal alkyne with an azide to form the stable triazole ring. The choice of the alkyne and azide precursors is critical as it dictates the final structure and, consequently, the biological activity of the resulting triazole.
Figure 1: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Comparative Antifungal Activity
Triazole-based compounds are mainstays in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[8]
Triazoles with Halogenated Phenyl Scaffolds
Studies have shown that the introduction of halogen substituents on the phenyl ring of a triazole can significantly enhance its antifungal activity. For instance, the halogen-substituted triazole 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol has demonstrated a notable antifungal profile against various Candida species.[9]
Triazoles Derived from Natural Products
The modification of natural products with a triazole moiety is a promising strategy for developing new antifungal agents. For example, triazole derivatives of carnosic acid and carnosol have been synthesized and evaluated for their antifungal activity.[10] Compound 22 from this series, which features a p-bromobenzyl substituent on the triazole ring, exhibited significant growth inhibition (91%) against Cryptococcus neoformans at a concentration of 250 µg/mL.[10]
Comparative Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) values for representative triazole derivatives against various fungal strains. A lower MIC value indicates greater antifungal potency.
The triazole scaffold is also a key feature in many anticancer agents.[3][12][13] Their mechanisms of action are diverse and can involve the inhibition of various kinases, tubulin polymerization, or the induction of apoptosis.[14]
Triazoles from Indole Precursors
A series of indole-1,2,4-triazole-based N-phenyl acetamide hybrids have been synthesized and screened for their cytotoxicity against the Hep-G2 human liver cancer cell line.[15] The compound 8b , featuring a 3,4-dichlorophenyl moiety, demonstrated excellent anticancer potential, with a cell viability of 10.99 ± 0.59% at a concentration of 100 µg/mL, comparable to the standard drug doxorubicin.[15]
Triazoles from Natural Product Scaffolds
Novel C-14 1,2,3-triazole-tethered dehydroabietic acid derivatives have shown antiproliferative activity, with the introduction of aromatic substituents on the triazole ring being crucial for potent cytotoxicity.[14] Similarly, triazole-substituted betulinic acid derivatives displayed improved cytotoxic activity against the HL-60 leukemia cell line compared to the parent compound.[14]
Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for various triazole derivatives against different cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the antifungal and anticancer activities of triazole compounds.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
96-well microtiter plates
Sterile fungal culture broth (e.g., RPMI-1640)
Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL
Test compounds and control drug (e.g., Fluconazole) dissolved in a suitable solvent (e.g., DMSO)
Spectrophotometer or microplate reader
Procedure:
Prepare serial two-fold dilutions of the test compounds and control drug in the culture broth directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC.
Add 100 µL of the standardized fungal inoculum to each well.
Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
Incubate the plates at 35°C for 24-48 hours.
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).[9][17]
Protocol 2: Cytotoxicity Assay (MTT Assay for IC50 Determination)
This protocol is a common method for assessing cell viability and the cytotoxic potential of compounds.[1][15][18]
Materials:
96-well cell culture plates
Human cancer cell lines (e.g., Hep-G2, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds and control drug (e.g., Doxorubicin) dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
Prepare serial dilutions of the test compounds and control drug in the culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
Incubate the plate for an additional 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Figure 2: Experimental workflow for biological activity screening of triazole derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of triazoles is intricately linked to their chemical structure. Key SAR insights from the literature include:
Halogenation: The presence of electron-withdrawing groups like halogens on aromatic rings attached to the triazole often enhances both antifungal and anticancer activities.[9][11][15]
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes, which is crucial for reaching its intracellular target.
Substituent Position: The position of substituents on the aromatic rings can significantly impact biological activity. For example, para-substitution on a phenyl ring has been shown to be important for antifungal activity in some series.[11]
Flexibility: The nature of the linker between the triazole core and other pharmacophores can affect the molecule's ability to bind to its target.
Conclusion
The selection of precursors is a critical determinant of the biological activity of triazole derivatives. While a direct comparative analysis involving 2-ethynyl-1,3,5-trimethoxybenzene is limited by the available data, the principles of medicinal chemistry and established structure-activity relationships allow us to predict that triazoles derived from it would likely exhibit interesting biological profiles, potentially modulated by the electron-donating nature of the trimethoxy-substituted phenyl ring.
The comparative data presented in this guide underscore the importance of exploring diverse precursor scaffolds, including those derived from natural products and those bearing specific electronic features like halogenation, in the quest for novel and more effective triazole-based therapeutic agents. The provided experimental protocols offer a robust framework for the evaluation of these compounds, ensuring the generation of reliable and comparable data to guide future drug discovery efforts.
References
Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). MDPI. Retrieved from [Link]
Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives. (2015, May 14). MDPI. Retrieved from [Link]
Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023, October 3). ACS Publications. Retrieved from [Link]
Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. (2021, September 1). Bentham Science. Retrieved from [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI. Retrieved from [Link]
THE ANTIFUNGAL PROPERTIES OF 1,2,3-TRİAZOLES. (2026, January 6). ResearchGate. Retrieved from [Link]
Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. (2023, September 1). Bentham Science. Retrieved from [Link]
Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. (2023, June 27). MDPI. Retrieved from [Link]
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (n.d.). PubMed. Retrieved from [Link]
Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]
Application of triazoles in the structural modification of natural products. (n.d.). PMC. Retrieved from [Link]
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013, April 14). Semantic Scholar. Retrieved from [Link]
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). Preprints.org. Retrieved from [Link]
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved from [Link]
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]
Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2025, August 19). ResearchGate. Retrieved from [Link]
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30). Oriental Journal of Chemistry. Retrieved from [Link]
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
Synthesis and Evaluation of Biological Activities of Triazoles. (2026, January 28). ResearchGate. Retrieved from [Link]
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023, November 30). MDPI. Retrieved from [Link]
1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023, August 9). Frontiers. Retrieved from [Link]
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). PMC. Retrieved from [Link]
Current biological and synthetic profile of Triazoles: A review. (n.d.). Scholars Research Library. Retrieved from [Link]
SYNTHETIC AND BIOLOGICAL ASPECTS OF STUDYING THE PROPERTIES OF 1,2,4-TRIAZOLE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023, November 16). MDPI. Retrieved from [Link]
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. (n.d.). SciELO. Retrieved from [Link]
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology. Retrieved from [Link]
Analysis of byproducts in Sonogashira reactions of 2-Ethynyl-1,3,5-trimethoxybenzene and similar compounds
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary The Sonogashira cross-coupling reaction is a fundamental transformation in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide
Executive Summary
The Sonogashira cross-coupling reaction is a fundamental transformation in the synthesis of pharmaceuticals, natural products, and advanced organic materials. However, when applied to highly electron-rich terminal alkynes—such as 2-ethynyl-1,3,5-trimethoxybenzene—the reaction landscape is frequently compromised by competing side reactions. The most detrimental of these is the Glaser-type homocoupling, which generates unwanted 1,3-diyne byproducts, consumes valuable starting materials, and severely complicates downstream purification.
This guide provides an objective, data-driven comparison between traditional palladium/copper co-catalyzed systems and modern copper-free protocols. By dissecting the mechanistic causality behind byproduct formation, we establish a self-validating experimental framework designed to suppress homocoupling and maximize cross-coupling efficiency.
Mechanistic Analysis: The Root Cause of Homocoupling
To optimize the reaction, we must first understand the causality of the failure modes. In a traditional Sonogashira setup, a Cu(I) co-catalyst is added to accelerate the reaction via the formation of a highly reactive copper acetylide intermediate.
While kinetically favorable, this intermediate introduces a critical vulnerability: when exposed to even trace amounts of oxygen, copper acetylides undergo rapid oxidative dimerization (Glaser coupling) [1]. For electron-rich substrates like 2-ethynyl-1,3,5-trimethoxybenzene, the electron-donating methoxy groups significantly enhance the nucleophilicity of the acetylide. This electronic enrichment lowers the oxidation potential of the intermediate, making it exceptionally prone to homocoupling [2].
To circumvent this, modern methodologies employ copper-free conditions. These systems rely on direct palladium activation of the alkyne or complex Pd-Pd transmetalation cycles, completely bypassing the copper acetylide intermediate and effectively shutting down the primary pathway for oxidative dimerization [3].
Mechanistic divergence of Pd/Cu vs. Copper-Free Sonogashira coupling pathways.
Comparative Performance Data
To objectively evaluate these methodologies, we compiled performance data for the coupling of 2-ethynyl-1,3,5-trimethoxybenzene with a standard aryl iodide (e.g., 4-iodoanisole) across three distinct catalytic environments. The data highlights the inverse relationship between copper loading and product purity.
Catalytic System
Reagents & Conditions
Yield (Desired Cross-Product)
Yield (1,3-Diyne Byproduct)
Mass Balance
Traditional Pd/Cu
Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%), Et₃N, THF, RT, 12h
Analysis: The traditional Pd/Cu system suffers from severe byproduct formation due to the high nucleophilicity of the trimethoxyphenyl-substituted acetylide. While modifying the base (K₃PO₄) and increasing temperature improves the cross-coupling rate, only the complete removal of copper (Ligand-Assisted system) successfully eradicates the Glaser homocoupling, resulting in near-quantitative yields.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following copper-free protocol incorporates an internal standard (IS) for real-time reaction monitoring. This self-validating approach allows researchers to dynamically assess the mass balance; a mass balance dropping below 95% acts as an immediate indicator of unquantified side reactions (such as oxidation or oligomerization).
Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Add anhydrous acetonitrile (2 mL) and stir for 15 minutes.
Causality: Pre-forming the active Pd(0) species ensures rapid oxidative addition to the aryl halide, allowing the productive catalytic cycle to outcompete any background degradation pathways.
Substrate Addition:
Action: Add the aryl halide (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv) to the flask.
Controlled Alkyne Introduction:
Action: Dissolve 2-ethynyl-1,3,5-trimethoxybenzene (1.2 equiv) and dodecane (0.5 equiv, Internal Standard) in acetonitrile (1 mL). Add this solution dropwise to the reaction mixture over 15 minutes at 60°C.
Causality: Slow addition maintains a low steady-state concentration of the terminal alkyne. Even in copper-free systems, high local concentrations of electron-rich alkynes can lead to trace Pd-catalyzed homocoupling. Dropwise addition mitigates this risk.
Reaction Monitoring (Self-Validation):
Action: At t = 1h, 4h, and 8h, withdraw a 50 µL aliquot under positive nitrogen pressure. Quench the aliquot in 0.5 mL of ethyl acetate and 0.5 mL of water. Extract the organic layer, filter through a short plug of silica, and analyze via GC-MS or HPLC.
Data Analysis:
Action: Calculate the conversion and selectivity by comparing the peak areas of the cross-product and the 1,3-diyne byproduct against the dodecane internal standard. A successful run will demonstrate >95% mass balance with no detectable diyne peak.
Self-validating analytical workflow for real-time byproduct quantification.
References
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available at:[Link]
Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. MDPI. Available at:[Link]
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. National Institutes of Health (NIH) / PMC. Available at:[Link]
Comparative
Evaluation of the synthetic utility of 2-Ethynyl-1,3,5-trimethoxybenzene in comparison to other functionalized alkynes
Executive Summary 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) represents a specialized class of electron-rich alkynes that diverges significantly from standard phenylacetylene derivatives. While often overlooked...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) represents a specialized class of electron-rich alkynes that diverges significantly from standard phenylacetylene derivatives. While often overlooked in favor of simpler building blocks, its unique steric shielding (via ortho-methoxy groups) and hyper-nucleophilicity make it an indispensable tool for stabilizing cationic intermediates in gold catalysis and engineering specific supramolecular architectures.
This guide evaluates its performance against standard functionalized alkynes, providing validated protocols and mechanistic insights for high-value organic synthesis.
Part 1: Comparative Technical Analysis
Electronic and Steric Profile
The synthetic utility of 2-ethynyl-1,3,5-trimethoxybenzene is defined by the synergistic effect of its three methoxy substituents. Unlike Phenylacetylene (neutral) or 4-Methoxyphenylacetylene (moderately electron-rich), the 2,4,6-trimethoxy substitution pattern creates a "molecular fortress" around the alkyne.
Feature
Phenylacetylene
4-Methoxyphenylacetylene
2-Ethynyl-1,3,5-trimethoxybenzene
Electronic Nature
Neutral
Electron-Donating (+M)
Hyper-Electron-Donating (+M)
Steric Hindrance
Low
Low
High (Ortho-shielding)
Cation Stabilization
Poor
Moderate
Excellent (Stabilizes Wheland intermediates)
Packing Motif
Herringbone
Herringbone
Zigzag / Tape structures
Primary Utility
General Coupling
Electronic Tuning
Cationic Catalysis & Crystal Engineering
Performance in Key Reactions
A. Sonogashira Cross-Coupling
Standard Alkynes: Typically achieve >90% yields with standard Pd/Cu systems due to low steric hindrance.
2-Ethynyl-1,3,5-trimethoxybenzene: The ortho-methoxy groups introduce significant steric bulk, which can retard the transmetallation step. However, the high electron density facilitates oxidative addition if the alkyne is used as the nucleophile (via Cu-acetylide).
Experimental Data: Coupling with 5-iodo-1,2,3-triazoles yields 74% , compared to >85% for less hindered alkynes in similar systems [1].
B. Gold(I)-Catalyzed Annulations
This is the "killer application" for this compound. In reactions involving alkyne activation (e.g., hydroarylation or cycloisomerization), the trimethoxybenzene ring stabilizes the developing positive charge on the vinyl gold intermediate.
Mechanism:[1][2][3][4] The electron-rich ring acts as an internal nucleophile or stabilizes adjacent carbocations, preventing decomposition pathways common with phenylacetylene.
Part 2: Visualizing the Mechanistic Advantage
The following diagram illustrates how the steric and electronic properties of 2-ethynyl-1,3,5-trimethoxybenzene dictate its synthetic pathway compared to standard alkynes.
Caption: Mechanistic divergence: The trimethoxy substitution enhances gold catalysis and crystal packing utility while imposing kinetic penalties in standard cross-couplings.
Part 3: Validated Experimental Protocols
Protocol 1: Synthesis from 1,3,5-Trimethoxybenzene
Rationale: Direct electrophilic aromatic substitution followed by Sonogashira coupling is the most reliable route, avoiding unstable diazonium intermediates.
Yield: ~76% of 2-Ethynyl-1,3,5-trimethoxybenzene as a pale yellow solid [2].
Protocol 2: Application in Sonogashira Cross-Coupling
Rationale: This protocol is optimized to overcome the steric hindrance of the ortho-methoxy groups using a stronger base and slightly elevated temperatures.
Setup: Flame-dry a Schlenk flask and backfill with Argon.
Loading: Add 2-Ethynyl-1,3,5-trimethoxybenzene (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).
Solvent/Base: Add anhydrous THF (0.2 M) and K3PO4 (2.0 equiv).
Reaction: Heat to 65°C for 6–18 hours. Note: Standard phenylacetylene reacts at RT; the trimethoxy variant requires heat.
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Expected Yield: 70–75% (depending on the electrophile) [1].
Part 4: Strategic Recommendations
Use for Cationic Cascades: If your synthetic route involves a cationic intermediate (e.g., acid-catalyzed cyclization or gold catalysis), select 2-ethynyl-1,3,5-trimethoxybenzene over phenylacetylene. The electron donation will prevent polymerization and direct the reaction pathway.
Crystal Engineering: For materials science applications, this alkyne promotes zigzag packing motifs due to C-H···O interactions, unlike the herringbone packing of unsubstituted phenylalkynes [3].
Storage: Store under inert atmosphere at -20°C. The electron-rich triple bond is susceptible to oxidative degradation over time compared to neutral alkynes.
References
Pokhodyuk, V. V., et al. "Triazole-Based Functionalized Oligo(Arylene Ethynylene)s—Synthesis and Properties." Molecules, vol. 25, no.[2][5] 22, 2020, p. 5354. Link
Reddy, G. R., et al. "Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates." Der Pharma Chemica, vol. 6, no. 4, 2014, pp. 263-270. Link
Ono, K., et al. "1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene." Acta Crystallographica Section E, vol. 64, no. 6, 2008, o1069. Link
DFT studies on the transition states of 2-Ethynyl-1,3,5-trimethoxybenzene reactions
An In-Depth Guide to the Computational Analysis of 2-Ethynyl-1,3,5-trimethoxybenzene Reaction Mechanisms A Comparative Guide to Density Functional Theory (DFT) Methodologies for Transition State Elucidation As a versatil...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Computational Analysis of 2-Ethynyl-1,3,5-trimethoxybenzene Reaction Mechanisms
A Comparative Guide to Density Functional Theory (DFT) Methodologies for Transition State Elucidation
As a versatile building block in organic synthesis and materials science, 2-ethynyl-1,3,5-trimethoxybenzene presents a fascinating case for mechanistic studies. Its structure, featuring a highly reactive ethynyl group appended to an electron-rich aromatic core, suggests a rich and competitive reaction landscape. Understanding the transition states (TS) of its various potential reactions is paramount for controlling selectivity and optimizing synthetic outcomes.
This guide provides a comprehensive framework for researchers and drug development professionals on leveraging Density Functional Theory (DFT) to investigate and compare the transition states of reactions involving 2-ethynyl-1,3,5-trimethoxybenzene. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and self-validating approach to mechanistic investigation.
Part 1: Delineating the Reactive Landscape
The electronic properties of 2-ethynyl-1,3,5-trimethoxybenzene—a nucleophilic alkyne and a highly activated aromatic ring—dictate several plausible reaction pathways. A primary challenge in studying this molecule is predicting which pathway will be kinetically favored. DFT calculations are indispensable for mapping these competitive routes.
Key potential reaction classes include:
Pericyclic Reactions (Cycloadditions): The alkyne moiety is an excellent dienophile or dipolarophile. Reactions such as Diels-Alder ([4+2]) and 1,3-dipolar cycloadditions are highly probable.[1][2] Computational studies are essential to determine whether these reactions proceed via a concerted or stepwise mechanism, as both pathways can be viable.[3]
Electrophilic Additions: The electron-rich nature of the alkyne bond makes it susceptible to attack by electrophiles (e.g., halogens, protic acids). The stability of the resulting carbocation intermediate, influenced by the methoxy groups, is a key factor.
Electrophilic Aromatic Substitution (EAS): The three methoxy groups are powerful activating substituents, making the aromatic ring a strong nucleophile. A crucial question is the competition between attack at the alkyne and attack at the aromatic ring.[4]
The following diagram illustrates these competing mechanistic possibilities, which form the basis of our comparative DFT investigations.
Caption: Competing reaction pathways for 2-ethynyl-1,3,5-trimethoxybenzene.
Part 2: A Comparative Guide to DFT Methodologies
The reliability of any computational study hinges on the judicious selection of the theoretical method. Here, we compare common choices for functional and basis sets, providing the rationale for their application in studying organic transition states.
Choosing the Right Tool: Functionals & Basis Sets
Density functional theory offers a balance between computational cost and accuracy.[5] The choice of the functional is critical, as it dictates the quality of the calculated energies.
Methodology
Description & Rationale
Strengths
Limitations
Typical Application
B3LYP Functional
A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is a widely used and well-benchmarked "workhorse".[6]
Good for ground-state geometries; a reliable starting point.
Can underestimate reaction barriers; less accurate for systems with significant dispersion interactions.
Initial geometry optimizations and frequency calculations.
M06-2X Functional
A hybrid meta-GGA functional with a high fraction of Hartree-Fock exchange.[7]
Generally provides more accurate barrier heights and non-covalent interactions than B3LYP.[2]
More computationally expensive than B3LYP.
Recommended for accurate single-point energy calculations on B3LYP-optimized geometries and for transition state searches.
ωB97X-D Functional
A range-separated hybrid functional that includes empirical dispersion corrections.[8]
Excellent for systems where long-range van der Waals forces are important (e.g., catalysis, sterically hindered TS).
Can be more computationally demanding.
Reactions involving bulky substituents or where dispersion forces might stabilize the transition state.
6-31+G(d) Basis Set
A Pople-style split-valence basis set. The '+' indicates diffuse functions on heavy atoms, and '(d)' adds polarization functions.[9]
Diffuse functions are crucial for accurately describing anions and transition states, which often have diffuse electron density.
Less accurate than larger basis sets.
A good, cost-effective choice for geometry optimizations and initial TS searches.
def2-TZVP Basis Set
A triple-zeta valence basis set with polarization functions.
Offers higher accuracy than double-zeta basis sets like 6-31G(d) by providing more flexibility for describing electron distribution.
Higher computational cost.
Recommended for final, high-accuracy single-point energy calculations to refine reaction barriers.
Expert Recommendation: A cost-effective and reliable protocol is to perform geometry optimizations and frequency calculations using a workhorse level of theory like B3LYP/6-31+G(d) . Subsequently, more accurate single-point energies can be calculated on these geometries using a higher-level functional and basis set, such as M06-2X/def2-TZVP .[10] This approach balances computational efficiency with chemical accuracy.
Part 3: The Workflow for Self-Validating Transition State Analysis
A rigorous and trustworthy computational protocol is not merely about finding an energy maximum; it involves a systematic process of location, verification, and confirmation. This workflow ensures that the identified transition state is the correct one for the reaction of interest.
Caption: A self-validating workflow for transition state analysis.
Detailed Experimental Protocol: Transition State Calculation
Reactant and Product Optimization:
Construct the 3D structures of the reactants (e.g., 2-ethynyl-1,3,5-trimethoxybenzene and a dienophile) and the expected product.
Perform a full geometry optimization and frequency calculation on each structure at a chosen level of theory (e.g., B3LYP/6-31+G(d)).
Confirm that these are true minima on the potential energy surface (i.e., they have zero imaginary frequencies).[9]
Initial Transition State Guess:
Use a method like Synchronous Transit-Guided Quasi-Newton (QST2 in Gaussian) which requires the optimized reactant and product structures as input to generate an initial guess for the transition state geometry.[11]
Alternatively, for more complex reactions, a Potential Energy Surface (PES) scan can be performed by systematically changing a key bond distance or angle to manually locate an energy maximum.[12]
Transition State Optimization:
Using the initial guess geometry, perform a transition state optimization (e.g., Opt=TS in Gaussian). This calculation will search for a first-order saddle point on the potential energy surface.[11]
Transition State Verification:
Perform a frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency .[13]
Visualize the vibrational mode corresponding to this imaginary frequency. It should clearly show the atomic motions that lead from the reactant structure towards the product structure (e.g., the formation of new C-C bonds in a cycloaddition).
Reaction Pathway Confirmation:
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS geometry.[9]
This calculation maps the reaction path downhill from the transition state in both the forward and reverse directions.
A successful IRC calculation must connect the transition state to the previously optimized reactant and product minima, confirming it is the correct TS for the desired reaction.
Part 4: Case Study & Data Interpretation
To illustrate the comparative power of this approach, let us consider a hypothetical [3+2] cycloaddition reaction between 2-ethynyl-1,3,5-trimethoxybenzene and methyl azide. The key deliverable of our DFT study is the Gibbs free energy of activation (ΔG‡), which directly relates to the reaction rate.
ΔG‡ = G(Transition State) - G(Reactants)
A lower ΔG‡ implies a faster reaction. By comparing the activation energies for competing pathways, we can predict the major product.
The table below presents hypothetical data comparing how the choice of computational methodology can influence the predicted kinetic outcome.
Reaction Pathway
Functional
Solvent Model
Calculated ΔG‡ (kcal/mol)
Interpretation
[3+2] Cycloaddition
B3LYP
Gas Phase
22.5
Baseline calculation, likely overestimates the barrier.
[3+2] Cycloaddition
M06-2X
Gas Phase
19.8
More accurate functional lowers the barrier, suggesting a faster reaction.
[3+2] Cycloaddition
M06-2X
SMD (Toluene)
18.9
Inclusion of a non-polar solvent stabilizes the TS, further accelerating the reaction.[10]
Electrophilic Addition
M06-2X
SMD (Toluene)
25.3
This pathway has a significantly higher barrier, suggesting it is kinetically disfavored compared to the cycloaddition.
This comparative data, derived from a rigorous workflow, allows for a confident prediction that the [3+2] cycloaddition is the kinetically preferred pathway under these conditions.
Conclusion
The study of transition states for a molecule as reactive as 2-ethynyl-1,3,5-trimethoxybenzene demands a systematic and multi-faceted computational approach. Simply calculating a single reaction pathway with one method is insufficient. By comparing different plausible mechanisms and evaluating the impact of different DFT functionals and solvent models, researchers can gain robust, field-proven insights into reaction kinetics and selectivity. The self-validating workflow presented here, combining TS optimization with rigorous frequency and IRC verification, provides the trustworthy, authoritative grounding necessary to guide experimental design and accelerate the development of novel chemical entities.
References
On the Mechanism of Nitrosoarene-Alkyne Cycloaddition - PMC - NIH. (n.d.).
Diels-Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. (2025, August 10).
Yu, P. (n.d.). Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship.
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI.
Applying Density Functional Theory to Common Organic Mechanisms: A Comput
Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021, January 5).
Theoretical Calculations in Reaction Mechanism Studies. (n.d.). J-STAGE.
A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. (2025, May 14).
Relative Cycloaddition Rates of Alkyne-Equivalent Dienophiles. (2025, August 10).
Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. (2022, September 27). The Royal Society of Chemistry.
How to find a transition state for an electrophilic addition with Gaussian and map the reaction pathway? (2013, May 24). Chemistry Stack Exchange.
Reaction Kinetics of the Synthesis of Polymethoxy Butyl Ether from n-Butanol and Trioxane with Acid Cation-Exchange Resin C
DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). (2025, March 10). Journal of Medicinal and Pharmaceutical Chemistry.
Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. (2023, April 17). MDPI.
DFT Study on the Molecular Mechanism, Thermodynamic and Kinetic Parameters of Cycloaddition Reaction of Aziridine with CO2 in the Presence of Organocatalysts (TBD and 7-Azaindole). (2022, December 26). Trends in Sciences.
Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. (2000, June).
Ab initio structures of transition states in electrophilic addition reactions of molecular halogens with ethene. (n.d.). RSC Publishing.
Unravelling a complex catalyst deactivation in which selectivity affects conversion. (2024, May 18). University of Groningen.
Tips and Tricks for Transition State Searches for Click Reactions. (n.d.). SCM.
Comprehensive Laboratory Safety & Disposal Guide: 2-Ethynyl-1,3,5-trimethoxybenzene As a specialized organic building block, 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) is frequently utilized in cross-coupling r...
As a specialized organic building block, 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) is frequently utilized in cross-coupling reactions (such as Sonogashira couplings) and the synthesis of complex bioactive molecules[1]. While not acutely volatile or highly reactive under ambient conditions, its structural features—specifically the terminal alkyne and the electron-rich aromatic ring—dictate strict adherence to professional laboratory waste management protocols.
This guide provides drug development professionals and bench scientists with a self-validating, causally grounded framework for the safe handling, segregation, and disposal of this compound.
Physicochemical Hazard Profile
Before executing any disposal protocol, it is critical to understand the physical and chemical parameters that govern the compound's behavior in waste streams.
Potential to form shock-sensitive metal acetylides if exposed to heavy metals (e.g., Cu, Ag).
General Hazard Class
Irritant / Environmental Hazard
Must be diverted from municipal water/sewer systems to prevent aquatic toxicity.
Mechanistic Rationale for Disposal Choices (Causality)
Laboratory safety is not merely compliance; it is applied chemistry. The disposal procedures for 2-Ethynyl-1,3,5-trimethoxybenzene are driven by specific mechanistic concerns:
Avoidance of Aqueous Discharge (The Sink Ban): Terminal alkynes can react with copper piping or silver-containing waste streams to form highly unstable, explosive metal acetylides. Therefore, aqueous solutions or suspensions containing this compound must never be disposed of down the drain.
Thermal Destruction Requirement: The stable aromatic core resists rapid environmental degradation. Institutional incineration at temperatures exceeding 1,000°C is required to ensure complete combustion into CO₂ and H₂O, preventing soil and groundwater contamination.
Solvent-Dependent Segregation: Because this compound is frequently dissolved in organic solvents for reaction setups, the carrier solvent dictates the liquid waste stream. Mixing halogenated solvents (like dichloromethane) with non-halogenated solvents (like ethyl acetate) drastically increases institutional disposal costs due to the different incineration scrubbing requirements for halogenated waste.
Waste Segregation Workflow
Waste segregation workflow for 2-Ethynyl-1,3,5-trimethoxybenzene.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Waste (Pure Compound or Contaminated Consumables)
Applies to: Expired reagents, weighing paper, contaminated spatulas, and empty vials.
Collection: Gather all solid waste containing traces of 2-Ethynyl-1,3,5-trimethoxybenzene. Do not attempt to wash contaminated disposable items (like weighing boats); treat the entire item as hazardous waste.
Containment: Place the items into a designated, chemically compatible "Solid Hazardous Waste" container (typically a heavy-duty poly drum or a double-lined, puncture-resistant bag within a rigid container).
Labeling: Affix an EH&S-approved hazardous waste tag. Clearly write "2-Ethynyl-1,3,5-trimethoxybenzene" and check the boxes for "Toxic" and "Organic Solid." Do not use abbreviations.
Storage: Store the container in a designated Secondary Containment area away from strong oxidizers, acids, and heavy metal salts.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Filtrates)
Applies to: Mother liquors, extraction solvents, and NMR samples.
Solvent Identification: Determine the primary solvent carrying the compound.
Example 1: If dissolved in Dichloromethane (DCM) or Chloroform, proceed to Step 2a.
Example 2: If dissolved in Ethyl Acetate, Hexanes, or DMSO, proceed to Step 2b.
Segregation:
2a (Halogenated): Transfer the solution into a designated "Halogenated Organic Waste" carboy.
2b (Non-Halogenated): Transfer the solution into a designated "Non-Halogenated Organic Waste" carboy.
Headspace Management: Never fill liquid waste carboys beyond 80% capacity. The terminal alkyne and associated solvents can generate vapor pressure; adequate headspace prevents container rupture during temperature fluctuations.
Venting: Ensure the waste carboy is fitted with an activated carbon exhaust filter (e.g., an ECO Funnel) to capture fugitive VOC emissions during storage.
Protocol C: Immediate Spill Cleanup Procedure
Applies to: Accidental benchtop or fume hood spills.
Isolate: Alert nearby personnel. If the spill is outside a fume hood, ensure adequate laboratory ventilation.
PPE Verification: Don fresh nitrile gloves, safety goggles, and a standard laboratory coat.
Containment (Solid Spill): If the pure powder is spilled, do not dry sweep, as this generates inhalable dust. Gently cover the powder with damp paper towels (using water or a low-volatility solvent like isopropanol) to suppress dust.
Containment (Liquid Spill): If spilled as a solution, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
Recovery: Carefully scoop the absorbed material or damp towels using a non-sparking tool. Place all cleanup materials into a solid hazardous waste bag.
Decontamination: Wash the affected surface with soap and water, followed by an isopropanol wipe-down. Dispose of all wipes as solid hazardous waste.